Dihydrexidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQGUHWXBGXJW-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894188 | |
| Record name | Dihydrexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123039-93-0, 757161-85-6 | |
| Record name | Dihydrexidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrexidine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDREXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDREXIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrexidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrexidine (B1670578) (DAR-0100) is a potent, high-efficacy dopamine (B1211576) receptor agonist with a well-established profile as a moderately selective ligand for the D1-like (D1 and D5) receptor family.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its core signaling pathways. This compound has been a critical pharmacological tool for elucidating the role of D1 receptor activation in various physiological and pathological processes, including its potential therapeutic applications in Parkinson's disease and cognitive deficits associated with schizophrenia.[1][3]
Receptor Binding and Functional Activity Profile
This compound is characterized as a full agonist at D1 and D5 dopamine receptors.[1] Its binding affinity is approximately 10-fold greater for D1/D5 receptors compared to the D2 receptor.[1] While it possesses a lower affinity for D2 receptors, it exhibits functionally selective or "biased" signaling at this subtype.[1] this compound also demonstrates measurable affinity for α2-adrenergic receptors.[4]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the key binding and functional parameters of this compound at various neurotransmitter receptors. These values have been compiled from in vitro studies, primarily using rat striatal membrane preparations.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Radioligand | Preparation | KD (nM) | IC50 (nM) | Reference |
| Dopamine D1 | [3H]SCH23390 | Rat Striatum | High-affinity site: 3 | ~10 | [4] |
| Low-affinity site: 75 | [4] | ||||
| Dopamine D2 | Not Specified | Not Specified | Not Specified | 130 | [4] |
| Dopamine D3 | Not Specified | Not Specified | Weak affinity reported | Not Specified | |
| Dopamine D4 | Not Specified | Not Specified | Data not available | Not Specified | |
| Dopamine D5 | Not Specified | Not Specified | High affinity implied | Not Specified | [1] |
| α2-Adrenergic | Not Specified | Not Specified | Not Specified | ~230 | [4] |
Note: this compound is established as a D1/D5 agonist, implying high affinity for D5, though specific KD/IC50 values for D5 are not consistently reported in the literature. Data on D3 and D4 receptor affinity are limited.
Table 2: this compound Functional Activity
| Receptor Subtype | Assay | Efficacy | Potency (EC50) | Reference |
| Dopamine D1 | Adenylyl Cyclase Activation | Full Agonist | ~70x more potent than dopamine | [5] |
| Dopamine D1 | β-Arrestin Recruitment | Full Agonist | Not Specified |
Core Signaling Pathways
The primary mechanism of action of this compound is the stimulation of dopamine D1 receptors, which are canonically coupled to the Gαs/olf family of G-proteins. This initiates a well-defined intracellular signaling cascade. Furthermore, evidence suggests that this compound also engages G-protein independent signaling pathways through β-arrestin.
G-Protein Dependent Signaling
Upon binding of this compound to the D1 receptor, the associated Gαs/olf protein is activated. The activated α-subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.
Caption: this compound signaling at the D1 receptor.
G-Protein Independent Signaling: β-Arrestin Pathway
In addition to the canonical G-protein pathway, this compound has been shown to be a full agonist for the recruitment of β-arrestin to the D1 receptor. β-arrestin recruitment is a key mechanism for G-protein coupled receptor (GPCR) desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades that can influence cellular processes such as cell growth and proliferation through pathways like the MAP kinase cascade.
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro pharmacological assays. The following sections provide detailed methodologies for two key experimental procedures.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (IC50, which can be converted to Ki) of this compound for the dopamine D1 receptor using the selective D1 antagonist [3H]SCH23390.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of [3H]SCH23390 to D1 receptors in rat striatal membranes.
Materials:
-
Rat striatal tissue homogenate (membrane preparation)
-
[3H]SCH23390 (specific activity ~80 Ci/mmol)
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 1 µM (+)-butaclamol or a high concentration of unlabeled SCH23390)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH23390 (at a final concentration near its KD, e.g., 0.3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of [3H]SCH23390, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]SCH23390, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay for D1 Receptor Function
This protocol describes a cell-based assay to measure the functional agonism of this compound at the D1 receptor by quantifying its ability to stimulate cAMP production.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating adenylyl cyclase activity via the D1 receptor.
Materials:
-
A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
This compound stock solution
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based)
-
96- or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture the D1-expressing cells to an appropriate confluency in microplates.
-
Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer and allow the cells to equilibrate.
-
Compound Addition: Add this compound at various concentrations (e.g., 10-12 to 10-5 M) to the wells in triplicate. Include a vehicle control (basal level) and a positive control (e.g., a high concentration of forskolin).
-
Stimulation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
Data Acquisition: Read the plate using a plate reader appropriate for the assay format (e.g., measuring fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed relative to the response produced by a standard full agonist like dopamine.
-
Conclusion
This compound's mechanism of action is centered on its function as a high-potency, full-efficacy agonist at D1-like dopamine receptors. Its primary signaling pathway involves the Gαs/olf-mediated activation of adenylyl cyclase and subsequent cAMP production. Additionally, its ability to engage the β-arrestin pathway highlights the complexity of its signaling profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound. This information is crucial for its continued use as a research tool and for the rational design of future D1-targeted therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydrexidine's Dopamine D1 Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1] It was the first compound identified with high potency and full efficacy at the D1 receptor, making it a critical tool for elucidating the function of this receptor subtype in various physiological and pathological processes.[2][3] While demonstrating a clear preference for the D1 receptor, this compound also exhibits measurable affinity for the D2 receptor, a factor that must be considered in the design and interpretation of experimental studies. This guide provides an in-depth analysis of this compound's receptor selectivity profile, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Receptor Binding Profile of this compound
The selectivity of this compound is primarily defined by its binding affinity (Ki) or inhibitory concentration (IC50) at various receptor subtypes. The data consistently show a higher affinity for the D1 receptor compared to the D2 receptor.
Table 1: Comparative Binding Affinities of this compound
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Selectivity (D1 vs. D2) | Reference |
| Dopamine D1 | This compound | ~10 | 3 (high-affinity), 75 (low-affinity) | ~10- to 13-fold | [2] |
| Dopamine D2 | This compound | 130 | - | [2] | |
| α2-Adrenergic | This compound | ~230 | - | [2] | |
| Other Receptors | This compound | >10,000 | - | Inactive at over 40 other sites | [2] |
Note: Ki values represent the dissociation constant, with lower values indicating higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Early reports suggested a D1:D2 selectivity ratio of approximately 70:1, though more recent studies have revised this to a more modest, yet still significant, 10-12:1 ratio.[4] It is crucial to note that this compound also displays some affinity for α2-adrenergic receptors, although this is considerably lower than its affinity for D1 receptors.[2]
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional activity of this compound is a key aspect of its pharmacological profile. It is characterized as a full agonist at the D1 receptor, meaning it can elicit the maximum possible response from the receptor, comparable to the endogenous ligand, dopamine.[2][3]
Table 2: Functional Potency of this compound
| Assay | Receptor | Parameter | Value | Efficacy | Reference |
| Adenylyl Cyclase Activation | D1 | - | Doubles cAMP synthesis | Full agonist | [2] |
In contrast to partial agonists like SKF38393, which produce a submaximal response, this compound robustly stimulates the D1 receptor-mediated signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels.[2][3][5] This effect is specifically blocked by D1 antagonists, such as SCH23390, and is not affected by antagonists of D2, serotonin, muscarinic, or adrenergic receptors, confirming its D1-mediated action.[2] While it binds to D2 receptors, its functional effects at these sites are complex and can be context-dependent, exhibiting what is known as "functional selectivity".[6][7]
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 dopamine receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs/olf), which in turn activates adenylyl cyclase.[8][9][10]
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound's receptor selectivity relies on well-established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine receptors.
Materials:
-
Membrane Preparation: Homogenates of rat striatum or cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).[2][11]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors).[2][11]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., (+)-butaclamol).[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[11]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).[11]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.[11]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the D1 receptor signaling pathway.
Objective: To determine the functional efficacy and potency of this compound at the D1 receptor.
Materials:
-
Tissue Homogenate: Rat striatal homogenates.[2]
-
Test Compound: this compound.
-
Reagents: ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or radioimmunoassay).
Procedure:
-
Pre-incubation: Pre-incubate the striatal homogenate with the phosphodiesterase inhibitor.
-
Incubation: Add varying concentrations of this compound to the homogenate in the presence of ATP, the ATP-regenerating system, and GTP. Incubate at 30°C or 37°C for a defined period.
-
Termination: Stop the reaction by heating or adding an acid.
-
Quantification: Centrifuge the samples and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. The EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect) can be determined from the resulting dose-response curve.
Visualization of this compound's Selectivity
The following diagram provides a conceptual representation of this compound's selectivity profile.
Caption: this compound's Dopamine Receptor Selectivity Profile.
Conclusion
This compound remains a cornerstone in dopamine receptor research due to its high potency and full agonism at the D1 receptor. Its well-characterized, albeit not absolute, selectivity for the D1 over the D2 receptor makes it an invaluable tool for investigating the therapeutic potential of D1 receptor activation in disorders such as Parkinson's disease and cognitive impairments.[1][3] A thorough understanding of its binding and functional profile, as outlined in this guide, is essential for the rigorous design and accurate interpretation of studies utilizing this important pharmacological agent. Researchers should always consider its activity at D2 and, to a lesser extent, α2-adrenergic receptors, particularly at higher concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selectivity of dopamine receptor agonists. II. Actions of this compound in D2L receptor-transfected MN9D cells and pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrexidine (B1670578) (DHX), also known as DAR-0100, is a potent and selective full agonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] As the first bioavailable, high-potency full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and experimental protocols related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.
Chemical Structure and Properties
This compound is a conformationally rigid benzo[a]phenanthridine derivative.[3][6] Its chemical structure is fundamental to its potent and selective interaction with dopamine D1-like receptors.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol[7] |
| CAS Number | 123039-93-0[2][7] |
| Molecular Formula | C₁₇H₁₇NO₂[2][7] |
| Molecular Weight | 267.32 g/mol [7] |
| InChI | InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1[7] |
| SMILES | C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O[7] |
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Pale yellow solid | [8] |
| Solubility (this compound HCl) | Water: 3.04 mg/mL (10 mM), DMSO: 15.19 mg/mL (50 mM) |[9] |
Synthesis
Several synthetic routes for this compound have been reported since its initial development. The original synthesis involved a low-yielding photochemical cyclization, which was not amenable to large-scale production.[8] Subsequent efforts have focused on developing more efficient and scalable methodologies.
One improved synthesis involves an intramolecular Henry cyclization of a (nitropropyl)benzophenone followed by a diastereomerically selective reduction of the resulting tricyclic nitroalkene. This method offers high yields and avoids the need for chromatographic separations.[10] Another approach utilizes an asymmetric conjugate addition of 2-trityloxymethylphenyllithium to a nitroalkene, mediated by a chiral ligand, to establish the key stereochemistry of this compound.[11]
Pharmacology
Mechanism of Action
This compound is a full agonist at D1 and D5 dopamine receptors, exhibiting approximately 10-fold selectivity for these receptors over the D2 receptor.[1][2] It also has some affinity for α2-adrenoceptors.[3] At the D1 receptor, this compound stimulates the Gs alpha subunit (Gαs) of the G protein-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This signaling cascade is believed to mediate the physiological effects of this compound.[12]
Pharmacodynamics
This compound has demonstrated a range of pharmacodynamic effects in preclinical and clinical studies:
-
Antiparkinsonian Effects: It has shown significant efficacy in animal models of Parkinson's disease, such as the MPTP-treated primate model.[1][5]
-
Cognitive Enhancement: this compound has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia and schizotypal personality disorder.[1]
-
Cardiovascular Effects: Intravenous administration can lead to profound hypotension, which has limited its clinical development via this route.[1][2]
-
Neurochemical Effects: In vivo microdialysis studies in rats have shown that this compound increases extracellular acetylcholine (B1216132) levels in the prefrontal cortex and striatum, an effect that is blocked by the D1 antagonist SCH 23390.[13]
Pharmacokinetics
This compound has an unfavorable pharmacokinetic profile, which has posed challenges for its clinical use.[4][5]
| Parameter | Value | Species | Reference |
| Half-life (plasma) | < 5 minutes | Human | [14] |
| Bioavailability | Poor oral bioavailability | Rat | |
| Metabolism | Rapidly metabolized | [15] |
Receptor Binding and Functional Activity
The interaction of this compound with dopamine receptors has been extensively characterized using radioligand binding assays and functional assays.
Receptor Binding Affinities
| Receptor | Radioligand | Tissue | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| Dopamine D1 | [³H]SCH23390 | Rat Striatum | ~10 | [3] | |
| Dopamine D2 | ~130 | [3] |
| α2-Adrenoceptor | | | ~230 | |[3] |
Functional Activity
| Assay | Tissue/Cell Line | Agonist Activity | Notes | Reference |
|---|
| cAMP Synthesis | Rat Striatum Homogenates | Full Agonist | Doubles the rate of cAMP synthesis, similar to dopamine. |[3] |
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
This protocol is a representative method for determining the binding affinity of this compound for the dopamine D1 receptor using [³H]SCH23390.
Materials:
-
Rat striatal tissue
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
[³H]SCH23390 (specific activity: 81 Ci/mmol)
-
This compound solutions of varying concentrations
-
Non-specific binding determinator (e.g., 300 nM cis(Z)-flupenthixol)
-
GF/C filters, presoaked in 0.3% PEI
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Binding Assay: In a 96-well plate, combine the membrane preparation (50-120 µg protein), [³H]SCH23390 (at a concentration near its Kₐ, e.g., 0.3 nM), and varying concentrations of this compound. For total binding, add assay buffer instead of this compound. For non-specific binding, add the non-specific determinator. The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[16]
cAMP Functional Assay
This protocol describes a method to assess the functional agonism of this compound at the D1 receptor by measuring cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human D1 dopamine receptor
-
Culture Medium: Ham's F-12K with 10% FBS
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4
-
This compound solutions of varying concentrations
-
TR-FRET cAMP assay kit
-
Plate reader capable of TR-FRET
Procedure:
-
Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to a density of 0.5 x 10⁶ cells/mL.
-
Agonist Stimulation: Add 5 µL of this compound dilutions to the wells of a 384-well plate. For the basal control, add 5 µL of Stimulation Buffer. Add 5 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
cAMP Detection: Follow the manufacturer's instructions for the TR-FRET cAMP assay kit to lyse the cells and add the detection reagents.
-
Measurement: Read the plate using a TR-FRET capable plate reader.
-
Data Analysis: Calculate the change in cAMP levels relative to the basal control for each concentration of this compound. Plot the cAMP response against the logarithm of the this compound concentration to determine the EC₅₀ and maximal efficacy.[1]
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines a method for measuring this compound-induced changes in extracellular acetylcholine in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
AChE inhibitor (e.g., 0.1 µM neostigmine)
-
This compound solution for intraperitoneal (i.p.) injection
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an AChE inhibitor at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
This compound Administration: Administer this compound (e.g., 3 mg/kg, i.p.).
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels. Analyze the time course of acetylcholine release following this compound administration.[6]
Signaling Pathway and Structure-Activity Relationships
D1 Receptor Signaling Pathway
Activation of the D1 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade.
Structure-Activity Relationships (SAR)
The chemical structure of this compound is crucial for its high affinity and full agonist activity at the D1 receptor.
Clinical Development and Future Perspectives
This compound has been investigated in clinical trials for Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Early trials with intravenous administration were halted due to dose-limiting hypotension.[1][2] Subsequent studies explored subcutaneous administration, which was found to be safer.[1] While this compound itself has not progressed to become a marketed drug, largely due to its challenging pharmacokinetic profile, its development has been instrumental in validating the D1 receptor as a therapeutic target for neurological and psychiatric disorders.[4][5] The insights gained from studies with this compound continue to inform the development of new generations of D1 receptor agonists with improved drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C17H17NO2 | CID 5311070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Full Dopamine D1 Agonist: A Technical History of Dihydrexidine
Foreword: The exploration of the dopamine (B1211576) D1 receptor's role in normal and pathological brain function was for a long time hampered by the lack of a critical pharmacological tool: a potent and fully efficacious agonist. The landscape of dopamine research was irrevocably altered in the late 1980s with the arrival of Dihydrexidine. This phenanthridine (B189435) derivative was the first compound to exhibit full agonist activity at the D1 receptor, comparable to that of endogenous dopamine, thereby unlocking new avenues for investigating the therapeutic potential of D1 receptor modulation in disorders such as Parkinson's disease and schizophrenia. This technical guide provides an in-depth chronicle of the discovery, history, and pivotal experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to this compound began in an era where the available tools to probe the D1 receptor were limited. The prototypical D1 agonist, SKF 38393, was only a partial agonist, meaning it could not elicit the maximum possible response from the receptor, even at saturating concentrations.[1] This limitation fueled the search for a true full agonist to fully elucidate the physiological and therapeutic consequences of D1 receptor activation.
In the late 1980s, a team of researchers led by Dr. David E. Nichols at Purdue University and Dr. Richard B. Mailman at the University of North Carolina at Chapel Hill, embarked on a rational drug design program to develop such a compound.[2][3] Their efforts culminated in the synthesis and characterization of this compound (trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine), a conformationally rigid analog of dopamine.[4] The first report of this novel compound in 1989 marked a significant breakthrough in dopamine pharmacology.[2][3]
Subsequent detailed pharmacological characterization, notably by Mottola et al. in 1992, solidified this compound's status as the first high-potency, full-efficacy D1 receptor agonist.[5] This seminal work laid the foundation for its use as a critical research tool and a potential therapeutic agent.
Initial clinical investigations of this compound focused on its potential for treating Parkinson's disease, with promising results in primate models of the condition.[6][[“]] However, its development was initially halted due to profound hypotension observed when administered intravenously.[8] The project was later revived, exploring subcutaneous administration for the treatment of cognitive deficits in schizophrenia.[8] Despite its promise, this compound's unfavorable pharmacokinetic profile has largely limited its clinical application.[1]
Quantitative Pharmacological Profile
The defining characteristic of this compound is its high affinity and full intrinsic activity at the dopamine D1 receptor. The following tables summarize the key quantitative data for this compound in comparison to endogenous dopamine and the partial agonist SKF 38393.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D5 Receptor | Selectivity (D2/D1) |
| This compound | ~10 (IC50)[5] | ~130 (IC50)[5] | High Affinity (D1-like)[9] | ~13 |
| 3 (KD, high affinity)[5] | ||||
| 75 (KD, low affinity)[5] | ||||
| Dopamine | ~800[4] | - | High Affinity[10] | - |
| SKF 38393 | ~30 (IC50)[5] | ~150[2] | ~0.5[2] | ~5 |
| 1[2] | ||||
| 151 (D1-like) | 2364 (D2-like) | ~15.6 |
Table 2: Functional Efficacy and Potency (Adenylyl Cyclase Activation)
| Compound | Efficacy (Emax) | Potency (EC50 in nM) |
| This compound | Full Agonist (~100% of Dopamine)[5] | ~70[11] |
| Dopamine | Full Agonist (Reference) | - |
| SKF 38393 | Partial Agonist (~50% of Dopamine)[5] | - |
Key Experimental Protocols
The characterization of this compound relied on a series of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.
Methodology:
-
Membrane Preparation: Striatal tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.[5][12]
-
Radioligand: For D1 receptor binding, [3H]SCH23390, a selective D1 antagonist, is used.[5] For D2 receptor binding, a selective D2 antagonist radioligand like [3H]spiperone is employed.
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., cis-flupenthixol).[13]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger of D1 receptor activation.
Objective: To determine the efficacy (Emax) and potency (EC50) of this compound as a D1 receptor agonist.
Methodology:
-
Tissue Preparation: Striatal homogenates are prepared as described for the binding assay.[5]
-
Reaction Mixture: The homogenates are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., isobutylmethylxanthine), and GTP (required for G-protein activation).[1][14]
-
Agonist Stimulation: The reaction is initiated by the addition of varying concentrations of the test agonist (this compound, dopamine, or SKF 38393).[5]
-
Termination: The reaction is stopped after a defined incubation period (e.g., 10 minutes) by heating or the addition of acid.[15]
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[16]
-
Data Analysis: Dose-response curves are generated by plotting the amount of cAMP produced against the agonist concentration. The Emax (maximum effect) and EC50 (concentration producing 50% of the maximal effect) are determined from these curves.[17]
In Vivo Primate Model of Parkinson's Disease (MPTP Model)
This preclinical model is used to assess the antiparkinsonian effects of novel therapeutic agents.
Objective: To evaluate the ability of this compound to reverse motor deficits in a primate model of Parkinson's disease.
Methodology:
-
Model Induction: Non-human primates (e.g., rhesus monkeys) are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[18][19] This results in the development of parkinsonian symptoms such as bradykinesia, rigidity, and tremor.
-
Behavioral Assessment: A standardized parkinsonian rating scale is used to quantify the severity of motor symptoms before and after drug administration.[20]
-
Drug Administration: this compound is administered to the MPTP-treated monkeys, typically via intravenous or subcutaneous injection.[6][[“]]
-
Data Collection: The animals' motor behavior is observed and scored at regular intervals following drug administration.
-
Data Analysis: The change in the parkinsonian rating score from baseline is calculated to determine the therapeutic effect of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the workflows of the pivotal experiments used in its characterization.
Caption: this compound-induced D1 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an adenylyl cyclase functional assay.
Chemical Synthesis
The original synthesis of this compound was a multi-step process developed by Brewster and colleagues.[4] A key challenge in the synthesis was the construction of the trans-fused benzo[a]phenanthridine core. The initial route involved a photochemical cyclization which was low-yielding and not amenable to large-scale production. Subsequent synthetic strategies have been developed to improve the efficiency and scalability of this compound production.
Conclusion
This compound stands as a landmark molecule in the history of dopamine receptor pharmacology. Its discovery as the first potent, full D1 receptor agonist provided the scientific community with an indispensable tool to unravel the complexities of the D1 receptor system. While its own clinical journey has been met with challenges, the insights gained from studies with this compound have profoundly influenced the direction of drug discovery efforts targeting the dopamine D1 receptor for a range of neuropsychiatric and neurological disorders. This technical guide serves as a comprehensive resource for understanding the pivotal role of this compound in advancing our knowledge of dopamine signaling and its therapeutic potential.
References
- 1. Assay of adenylyl cyclase catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, a novel selective high potency full dopamine D-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods and data analyses in radioligand-receptor binding: unnecessary transformations may cause biased results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of adenylyl cyclase by separating cyclic AMP on silica gel thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Dopamine D1/D5 and D2 Receptors in Context-Dependent Extinction Learning and Memory Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Dihydrexidine: A Technical Guide to Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrexidine (B1670578) (DHX), a potent, full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a subject of significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3][4] However, its clinical development has been hampered by an unfavorable pharmacokinetic profile, characterized by rapid metabolism and poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and bioavailability, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals working with or developing novel dopaminergic agents.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is marked by rapid clearance and a short duration of action, particularly following intravenous administration. Preclinical and clinical studies have consistently pointed to a challenging pharmacokinetic profile that has limited its therapeutic utility.[1][2][3][5]
Preclinical Pharmacokinetics
Preclinical studies in rodents and non-human primates have been crucial in elucidating the basic pharmacokinetic properties of this compound. While comprehensive quantitative data such as Cmax, Tmax, and AUC are not consistently reported in publicly available literature, some key findings have emerged.
In rats, this compound has been administered via intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.[6][7][8] Following intraperitoneal administration, this compound has been shown to produce prominent dopamine D1 receptor agonist effects, suggesting systemic absorption.[7] However, it is generally acknowledged to have poor oral bioavailability. One review mentions a relatively short half-life of 1 to 2 hours in preclinical models, though the specific species and experimental conditions are not detailed.[7]
Studies in monkeys have also been instrumental in understanding the effects of this compound, often in models of Parkinson's disease.[9][10] These studies typically involve intravenous or subcutaneous administration.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Qualitative Summary)
| Species | Route of Administration | Bioavailability | Half-Life | Key Findings & Citations |
| Rat | Intraperitoneal (i.p.) | Systemically available | 1-2 hours (reported in a review) | Elicits D1 agonist effects.[7] |
| Rat | Oral (p.o.) | Poor | - | Generally considered to have low oral bioavailability. |
| Monkey | Intravenous (i.v.) | 100% (by definition) | - | Used in preclinical models of Parkinson's disease.[9][10] |
| Monkey | Subcutaneous (s.c.) | High (inferred) | - | Effective in preclinical models. |
Clinical Pharmacokinetics
Human pharmacokinetic data for this compound is limited, primarily derived from early-phase clinical trials in patients with Parkinson's disease and schizophrenia. The most striking feature of this compound's pharmacokinetics in humans is its extremely rapid clearance.
A double-blind, placebo-controlled trial in patients with Parkinson's disease reported a plasma half-life of less than 5 minutes following intravenous infusion.[11][12] This rapid clearance necessitates continuous infusion to maintain therapeutic plasma concentrations, posing a significant challenge for clinical use. In this study, single intravenous doses ranged from 2 mg to a maximum of 70 mg, infused over either 15 or 120 minutes.[11][12] A brief, definite motor improvement was observed in one patient who achieved a plasma concentration greater than 100 ng/mL.[11][12]
Table 2: Human Pharmacokinetic Parameters of this compound
| Population | Route of Administration | Dose | Plasma Half-Life | Key Findings & Citations |
| Parkinson's Disease Patients | Intravenous (i.v.) | 2 - 70 mg (infused) | < 5 minutes | Rapid clearance observed.[11][12] |
Bioavailability
The bioavailability of this compound is highly dependent on the route of administration.
-
Intravenous (i.v.): By definition, intravenous administration results in 100% bioavailability. This route has been used in clinical trials to ensure predictable plasma concentrations, although the rapid clearance remains a major hurdle.[11][12]
-
Subcutaneous (s.c.): Subcutaneous administration has been shown to be a viable route in preclinical studies and was explored in early clinical development after intravenous administration led to profound hypotension.[13] While specific bioavailability data is scarce, the observation of pharmacological effects suggests a high degree of absorption.
-
Oral (p.o.): this compound exhibits poor oral bioavailability.[7] This is likely due to extensive first-pass metabolism in the gut wall and liver. This characteristic has been a significant barrier to its development as a convenient, orally administered therapeutic.
Metabolism
This compound is subject to rapid and extensive metabolism, which is the primary driver of its short half-life. The exact metabolic pathways have not been fully elucidated in publicly available literature, but it is presumed to undergo metabolism by catechol-O-methyltransferase (COMT) and sulfation due to its catechol moiety. In vitro studies using rat liver microsomes would be a standard approach to investigate its metabolic fate, but specific data from such studies on this compound are not readily found.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully described in many publications. However, based on the available information and standard practices, the following methodologies can be inferred.
Preclinical Studies (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Administration:
-
Intraperitoneal (i.p.): this compound, dissolved in a suitable vehicle (e.g., saline), is injected into the peritoneal cavity. Doses have ranged from 0.3 to 30 mg/kg in behavioral studies.[8]
-
Subcutaneous (s.c.): The drug solution is injected into the subcutaneous space, typically in the dorsal region.
-
Oral (p.o.): this compound is administered via oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration via cannulation of a major blood vessel (e.g., jugular vein) or through terminal cardiac puncture. Plasma is separated by centrifugation.
-
Analytical Method: Quantification of this compound in plasma would typically be performed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
Clinical Study (Parkinson's Disease Patients)
-
Study Design: Double-blind, placebo-controlled trial.[11][12]
-
Administration: Single intravenous doses ranging from 2 mg to 70 mg, infused over 15 or 120 minutes.[11][12]
-
Sample Collection: Venous blood samples were collected to determine plasma drug concentrations.[11][12]
-
Analytical Method: While the specific analytical method is not detailed in the abstract, a validated HPLC or LC-MS/MS method would be the standard for quantifying drug levels in plasma in a clinical trial setting.
Analytical Methods for this compound Quantification
The precise and accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Given its chemical structure and the low concentrations expected in plasma, HPLC coupled with either UV or, more sensitively, tandem mass spectrometry (LC-MS/MS) would be the methods of choice.
A typical LC-MS/MS method would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering proteins from the plasma sample.
-
Chromatographic Separation: Reversed-phase HPLC using a C18 column to separate this compound from endogenous plasma components. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would be monitored.
Signaling Pathways
This compound exerts its effects primarily through the activation of dopamine D1 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαs/olf subunit. Activation of this pathway initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool for studying the function of the dopamine D1 receptor system. However, its challenging pharmacokinetic profile, primarily its rapid metabolism and poor oral bioavailability, has significantly limited its clinical translation. The development of novel D1 receptor agonists with improved pharmacokinetic properties is a key area of ongoing research. Future work should focus on developing and validating robust and sensitive analytical methods for this compound and its metabolites to enable more detailed pharmacokinetic studies. A thorough understanding of its metabolic pathways will be crucial for the design of second-generation compounds with enhanced stability and oral bioavailability. Such efforts may ultimately unlock the therapeutic potential of D1 receptor agonism for a range of debilitating neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 4. lcms.cz [lcms.cz]
- 5. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a full D1 dopamine receptor agonist, induces rotational asymmetry in hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
The Role of Dihydrexidine in Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a pivotal pharmacological tool and a therapeutic candidate that has significantly advanced our understanding of dopamine (B1211576) D1 receptor function. As the first potent, high-efficacy, and bioavailable full agonist for the D1 dopamine receptor, its study has provided critical insights into the role of this receptor subtype in motor control, cognition, and the pathophysiology of various neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of this compound's interaction with dopamine receptors, its downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological profile.
Core Concepts: this compound's Mechanism of Action
This compound is a conformationally rigid phenanthridine (B189435) derivative that acts as a full agonist at D1-like dopamine receptors (D1 and D5), with a notable selectivity over D2-like receptors.[3][4] Its primary mechanism of action involves binding to and activating D1 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the stimulatory G-protein, Gαs/olf.[5][6] This activation initiates a cascade of intracellular signaling events, fundamentally modulating neuronal excitability and function.
Quantitative Pharmacological Profile
The following tables summarize the binding affinity and functional potency of this compound at dopamine receptor subtypes, providing a comparative view of its pharmacological characteristics.
Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D1 | [3H]SCH23390 | Rat Striatum | ~10 (IC50) | [3] |
| D1 | [3H]SCH23390 | Monkey Putamen | ~20 (IC50) | [7] |
| D2 | [3H]Spiperone | Rat Striatum | 130 (IC50) | [3] |
| α2-adrenoceptor | - | - | ~230 (IC50) | [3] |
Note: IC50 values are presented as approximations of Ki.
Table 2: this compound Functional Potency and Efficacy
| Assay | Receptor | Tissue/Cell Line | EC50 (nM) | Efficacy (Emax) | Reference |
| cAMP Accumulation | D1 | Rat Striatum | ~70x more potent than Dopamine | Full agonist (equivalent to Dopamine) | [2] |
| cAMP Accumulation | D1 | Monkey Putamen | - | Full agonist (equivalent to Dopamine) | [7] |
| β-arrestin Recruitment | D1 | DiscoveRx PathHunter Cells | - | Full agonist | [8] |
| Gαs coupling | D1 | HEK293T Cells | - | Full agonist | [9] |
| Gαolf coupling | D1 | HEK293T Cells | - | Partial agonist | [9] |
Signaling Pathways Modulated by this compound
This compound's activation of the D1 receptor triggers multiple downstream signaling pathways, with the canonical pathway involving Gαs/olf and a secondary pathway involving β-arrestin.
G-Protein Dependent Signaling
The primary signaling cascade initiated by this compound is the activation of the Gαs/olf G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][10] cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and various ion channels, ultimately altering neuronal excitability and gene expression.[5] Interestingly, this compound exhibits biased agonism, acting as a full agonist when the D1 receptor is coupled to Gαs but as a partial agonist when coupled to Gαolf.[9]
β-Arrestin Dependent Signaling
Beyond G-protein coupling, this compound also promotes the recruitment of β-arrestin to the D1 receptor.[8][11] β-arrestin is a scaffold protein that can initiate G-protein-independent signaling cascades.[12] Upon binding to the activated D1 receptor, β-arrestin can facilitate receptor desensitization and internalization, and also act as a signal transducer, for example, by activating the extracellular signal-regulated kinase (ERK) pathway.[11][13] this compound has been shown to be a full agonist for β-arrestin recruitment to the D1 receptor.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of compounds like this compound. Below are representative protocols for key in vitro and in vivo assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for dopamine receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]SCH23390 for D1 receptors).
Materials:
-
Cell membranes expressing the dopamine receptor of interest.
-
Radioligand (e.g., [3H]SCH23390).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[14]
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP, a key second messenger in D1 receptor signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the D1 receptor.
-
This compound solutions of varying concentrations.
-
Assay buffer.
-
cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.[14]
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% maximal response) and Emax (maximal response relative to a reference full agonist like dopamine).
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of this compound.
Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., striatum or prefrontal cortex) following systemic or local administration of this compound.
Materials:
-
Live animal model (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region.[15]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and allow for an equilibration period to establish a stable baseline of neurotransmitter levels.[16]
-
Baseline Collection: Collect several baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using an appropriate analytical method.
-
Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.
Conclusion
This compound remains a cornerstone in the study of D1 dopamine receptor pharmacology. Its characterization as a potent, full D1 agonist has been instrumental in elucidating the role of this receptor in health and disease. The technical approaches outlined in this guide—from in vitro binding and functional assays to in vivo neurochemical monitoring—represent the standard methodologies for investigating the complex interplay of novel compounds with neurotransmitter systems. A thorough understanding of these techniques and the signaling pathways modulated by this compound is essential for researchers and drug development professionals seeking to advance the next generation of therapies for dopamine-related disorders. However, it is important to note that this compound's clinical utility has been limited by its unfavorable pharmacokinetic profile, including poor oral bioavailability and a short half-life.[1][2][17]
References
- 1. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
A Preclinical Compendium on Dihydrexidine: A Full Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX), also known as DAR-0100, is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors.[1] It emerged in the late 1980s as the first high-potency, full-efficacy D1 receptor agonist that could cross the blood-brain barrier.[2][3] Preclinical research has extensively investigated this compound for its therapeutic potential in a variety of neurological and psychiatric disorders, most notably Parkinson's disease and the cognitive deficits associated with schizophrenia.[2][4][5] This technical guide provides a comprehensive overview of the preclinical studies on this compound, with a focus on its pharmacological profile, key experimental findings, and the methodologies employed in its evaluation.
Pharmacological Profile
This compound is characterized as a selective D1-like dopamine receptor agonist.[6] While it demonstrates a higher affinity for D1 and D5 receptors, it also exhibits some affinity for the D2 receptor, with a selectivity ratio of approximately 10-fold for D1/D5 over D2.[1][7] Despite its D2 receptor affinity, this compound's behavioral effects are primarily attributed to its action at D1 receptors, as its antiparkinsonian effects are blocked by the D1/D5 antagonist SCH23390 but not by the D2 antagonist remoxipride.[3] Functionally, this compound acts as a full agonist, stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself.[2][8] This is a key distinction from earlier partial D1 agonists like SKF38393.[2][8]
Binding Affinities and Functional Activity
The following table summarizes the in vitro binding affinities and functional activity of this compound at dopamine receptors.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| D1 Dopamine Receptor | IC50 | 10 nM | Rat Striatum | [6][9] |
| KD (High Affinity) | 3 nM | Rat Striatum | [9] | |
| KD (Low Affinity) | 75 nM | Rat Striatum | [9] | |
| Functional Activity | Full Agonist (doubles cAMP synthesis) | Rat Striatum | [9] | |
| D2 Dopamine Receptor | IC50 | 130 nM | - | [9] |
| Functional Activity | Agonist (inhibits prolactin release) | - | [9] | |
| α2 Adrenoreceptor | IC50 | ~230 nM | - | [9] |
Preclinical Efficacy in Animal Models
This compound has demonstrated significant therapeutic potential in various preclinical models, particularly for Parkinson's disease and cognitive dysfunction.
Parkinson's Disease Models
In primate models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound has shown potent antiparkinsonian effects, effectively reversing motor deficits.[2][10][11] These effects are significant even in severely parkinsonian primates where levodopa (B1675098) shows diminished efficacy.[12] In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, intraperitoneal administration of this compound induces robust contralateral rotations, a standard measure of antiparkinsonian activity.[4]
| Animal Model | This compound Dose | Route of Administration | Key Finding | Reference |
| MPTP-treated Monkeys | - | - | Reversal of motor deficits | [10][11] |
| Severely Parkinsonian MPTP-treated Monkeys | - | - | ~75% decrease in parkinsonian signs | [12] |
| 6-OHDA-lesioned Rats | 2.5 and 5.0 mg/kg | Intraperitoneal | Robust contralateral rotation | [4] |
Cognitive Enhancement Models
Preclinical studies also support a role for this compound in improving cognitive function. In rats with scopolamine-induced cognitive deficits, this compound significantly improved performance in a passive avoidance task.[10] Furthermore, in monkeys with cognitive deficits induced by chronic low-dose MPTP treatment, this compound dose-dependently improved performance on a delayed response task.[13]
| Animal Model | This compound Dose | Route of Administration | Key Finding | Reference |
| Scopolamine-treated Rats | 0.3 mg/kg | Intraperitoneal | Improved passive avoidance performance | [10] |
| Chronic Low-Dose MPTP-treated Monkeys | - | - | Improved delayed response performance | [13] |
Pharmacokinetics
This compound has been noted to have an unfavorable pharmacokinetic profile, characterized by poor oral bioavailability and a relatively short half-life of 1 to 2 hours.[2][6][14] This has limited its clinical development and often necessitates parenteral administration in preclinical and clinical studies.[3]
Experimental Protocols
In Vivo Microdialysis for Acetylcholine (B1216132) Release
-
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the rat brain.[10]
-
Animal Model: Male Sprague-Dawley rats.[10]
-
Procedure:
-
Implantation of microdialysis probes into the striatum and prefrontal cortex.
-
Continuous perfusion of the probe with artificial cerebrospinal fluid.
-
Collection of dialysate samples at baseline and after intraperitoneal administration of this compound (3 and 10 mg/kg).[10]
-
Analysis of acetylcholine content in the dialysate using high-performance liquid chromatography.
-
-
Key Findings: this compound increased extracellular acetylcholine by 40-60% in the striatum and up to 300% in the prefrontal cortex.[10] This effect was blocked by the D1 antagonist SCH 23390.[10]
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Objective: To assess the antiparkinsonian efficacy of this compound.[4]
-
Animal Model: Unilaterally 6-OHDA-lesioned rats.[4]
-
Procedure:
-
Stereotaxic injection of 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Administration of this compound (0.625, 1.25, 2.5, or 5.0 mg/kg) via intraperitoneal injection or oral gavage.[4]
-
Monitoring of contralateral rotations as a measure of dopamine receptor stimulation in the denervated striatum.
-
-
Key Findings: Intraperitoneal this compound at 2.5 and 5.0 mg/kg induced robust contralateral rotations.[4] However, oral administration showed no significant activity.[4]
Signaling Pathways and Experimental Workflows
Conclusion
Preclinical studies have firmly established this compound as a potent, full D1 receptor agonist with significant therapeutic potential, particularly in the context of Parkinson's disease and cognitive impairment. Its ability to robustly stimulate the D1 receptor signaling pathway translates into clear behavioral efficacy in relevant animal models. However, its challenging pharmacokinetic profile has been a major hurdle in its clinical development. Despite this limitation, this compound remains an invaluable pharmacological tool for elucidating the role of the D1 receptor in normal and pathological brain function. The insights gained from the extensive preclinical evaluation of this compound continue to inform the development of novel D1 receptor agonists with improved drug-like properties for the treatment of various neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proof-of-concept, randomized controlled trial of DAR-0100A, a dopamine-1 receptor agonist, for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Dihydrexidine: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for D1-like dopamine (B1211576) receptors, specifically the D₁ and D₅ subtypes.[1][2] It has been a valuable pharmacological tool for investigating the roles of these receptors in various physiological processes, including motor control, cognition, and reward. This technical guide provides an in-depth overview of this compound's molecular targets, its binding affinity profile, the experimental methodologies used to determine these characteristics, and the signaling pathways it modulates.
Molecular Targets and Binding Affinity
This compound exhibits a high affinity and selectivity for dopamine D₁ and D₅ receptors. Its affinity for the D₂ receptor is approximately 10-fold lower.[1] A broader screening of this compound against a panel of 40 different receptors and transporters revealed a remarkably clean profile, with significant affinity only for the dopamine D₁, D₂, and α₂-adrenergic receptors.[3]
Table 1: Binding Affinity of this compound for Dopamine and Adrenergic Receptors
| Receptor Subtype | Ligand/Assay | Value | Units | Reference |
| Dopamine D₁ | [³H]SCH23390 Competition | IC₅₀ ≈ 10 | nM | [3] |
| Dopamine D₁ (high affinity) | [³H]SCH23390 Competition | K_D = 3 | nM | [3] |
| Dopamine D₁ (low affinity) | [³H]SCH23390 Competition | K_D = 75 | nM | [3] |
| Dopamine D₂ | [³H]Spiperone Competition | IC₅₀ = 130 | nM | [3] |
| α₂-Adrenergic | [³H]Clonidine Competition | IC₅₀ ≈ 230 | nM | [3] |
Table 2: Selectivity Profile of this compound (IC₅₀ > 10,000 nM)
The following is a partial list of receptors and transporters for which this compound showed negligible affinity (IC₅₀ > 10 µM) in a broad panel screen.[3]
| Receptor/Transporter Class | Specific Targets |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂, 5-HT₃ |
| Adrenergic Receptors | α₁, β |
| Muscarinic Receptors | M₁, M₂, M₃, M₄, M₅ |
| Opioid Receptors | mu, delta, kappa |
| Other Receptors | Histamine H₁, GABAₐ, Benzodiazepine |
| Transporters | Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter |
Experimental Protocols
The binding affinity and functional activity of this compound are typically determined using radioligand binding assays and functional assays that measure second messenger accumulation, respectively.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive radioligand binding assay to determine the affinity of this compound for dopamine receptors.
1. Membrane Preparation:
-
Tissue of interest (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[4]
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[4]
-
The membrane pellet is washed and resuspended in fresh assay buffer.[4]
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).[4]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D₁ receptors, [³H]spiperone for D₂ receptors).[5]
-
A range of concentrations of unlabeled this compound.
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of a non-radioactive competing ligand (e.g., unlabeled SCH23390 or haloperidol) is added instead of this compound.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[1]
-
The filters are then dried, and scintillation fluid is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[1]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ (inhibition constant) value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_D)), where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.[5]
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This protocol outlines a typical functional assay to measure the effect of this compound on cyclic AMP (cAMP) accumulation, a key second messenger for D₁ receptor activation.
1. Cell Culture and Plating:
-
Cells expressing the dopamine D₁ receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
A range of concentrations of this compound is then added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP accumulation.
3. Cell Lysis and cAMP Detection:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is then measured using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.
-
Bioluminescence (e.g., GloSensor™): This assay utilizes a genetically encoded biosensor that emits light upon binding to cAMP.
-
4. Data Analysis:
-
The signal (fluorescence or luminescence) is measured using a plate reader.
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of this compound is determined from the standard curve.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Caption: Workflow for a cAMP functional assay.
Signaling Pathways
As a D₁-like receptor agonist, this compound primarily exerts its effects through the activation of the Gαs/olf family of G proteins. This initiates a well-characterized signaling cascade that leads to the modulation of neuronal excitability and gene expression.
Upon binding of this compound to the D₁ receptor, the associated Gαs/olf protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying the effects of PKA. Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in synaptic plasticity, learning, and memory.
Caption: this compound-activated D₁ receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomers of Dihydrexidine: A Technical Guide to Their Synthesis, Resolution, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a potent, full agonist for the D1 and D5 dopamine (B1211576) receptors, with a notable, though lesser, affinity for the D2 receptor subfamily. As a chiral molecule, this compound exists as a pair of enantiomers, (+)-dihydrexidine and (-)-dihydrexidine. It is well-established that the pharmacological activity of chiral compounds often resides primarily in one enantiomer. This technical guide provides an in-depth exploration of the enantiomers of this compound, detailing their synthesis, resolution, and a comparative analysis of their activity at dopamine D1 and D2 receptors. The information presented herein is critical for researchers in the fields of neuropharmacology and medicinal chemistry, as well as for professionals involved in the development of dopaminergic therapeutic agents.
Data Presentation: Quantitative Analysis of Enantiomeric Activity
The pharmacological data for the enantiomers of this compound are summarized in the tables below, providing a clear comparison of their binding affinities and functional potencies at dopamine D1 and D2 receptors.
Table 1: Dopamine D1 Receptor Binding Affinities and Functional Potencies
| Compound | D1 Binding Affinity (Ki, nM) | D1 Functional Potency (EC50, nM) | D1 Intrinsic Activity (Emax, % of Dopamine) |
| (+)-Dihydrexidine (DAR-0100A) | 8.1 | 10 | 100 |
| (-)-Dihydrexidine | 1010 | >10,000 | Inactive |
| (±)-Dihydrexidine | 10 | 15 | 100 |
Table 2: Dopamine D2 Receptor Binding Affinities
| Compound | D2 Binding Affinity (Ki, nM) |
| (+)-Dihydrexidine (DAR-0100A) | 130 |
| (-)-Dihydrexidine | 2800 |
| (±)-Dihydrexidine | 130 |
Note: Data are compiled from Knoerzer et al., J. Med. Chem. 1994, 37 (16), 2453–2460.
The data clearly indicate that the (+)-enantiomer of this compound, also known as DAR-0100A, is the pharmacologically active form. It possesses a significantly higher affinity for the D1 receptor, with a 125-fold greater affinity compared to the (-)-enantiomer.[1] In functional assays, virtually all of the D1 agonist activity of the racemic mixture resides in the (+)-enantiomer, which acts as a full agonist, achieving a maximal effect comparable to that of dopamine.[1] While the (+)-enantiomer also has a higher affinity for the D2 receptor than its counterpart, its selectivity for the D1 receptor is approximately 16-fold greater.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine Receptor Signaling Pathways for (+)-Dihydrexidine.
Caption: Experimental Workflow for the Evaluation of this compound Enantiomers.
Experimental Protocols
Resolution of (±)-Dihydrexidine Enantiomers
The resolution of racemic this compound is achieved through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.
Materials:
-
(±)-Dihydrexidine
-
(-)-Dibenzoyl-L-tartaric acid
-
Diethyl ether
-
Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (ethereal)
Procedure:
-
A solution of (-)-dibenzoyl-L-tartaric acid in methanol is added to a solution of (±)-dihydrexidine in methanol.
-
The resulting solution is allowed to stand at room temperature to facilitate the crystallization of the diastereomeric salt.
-
The crystalline solid, enriched in the (+)-dihydrexidine-(-)-dibenzoyl-L-tartrate salt, is collected by filtration.
-
The collected salt is recrystallized from methanol to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with ammonium hydroxide to liberate the free base of (+)-dihydrexidine.
-
The free base is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting (+)-dihydrexidine free base is converted to the hydrochloride salt by treatment with ethereal HCl.
-
The (-)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of (+)- and (-)-dihydrexidine for dopamine D1 and D2 receptors.
D1 Receptor Binding Assay:
-
Radioligand: [3H]SCH23390 (a selective D1 antagonist)
-
Tissue Preparation: Membranes from rat striatum or cells expressing the human D1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]SCH23390 (typically around its Kd value) and varying concentrations of the competing ligand ((+)-dihydrexidine, (-)-dihydrexidine, or (±)-dihydrexidine).
-
Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled D1 antagonist (e.g., 1 µM (+)-butaclamol).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
-
D2 Receptor Binding Assay:
-
Radioligand: [3H]Raclopride or [3H]Spiperone (selective D2 antagonists)
-
Tissue Preparation: Membranes from rat striatum or cells expressing the human D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Procedure: The procedure is analogous to the D1 receptor binding assay, with the substitution of the D2-selective radioligand and the use of a D2-selective antagonist (e.g., 10 µM sulpiride) to define non-specific binding.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional potency (EC50) and intrinsic activity (Emax) of (+)- and (-)-dihydrexidine at the D1 receptor.
Materials:
-
Rat striatal homogenates or cells expressing the D1 receptor.
-
Assay Buffer: Typically a Tris-HCl buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX), and GTP.
-
Forskolin (optional, to potentiate the signal).
-
cAMP assay kit (e.g., radioimmunoassay or fluorescence-based).
Procedure:
-
Aliquots of the tissue homogenate or cell suspension are pre-incubated with the phosphodiesterase inhibitor.
-
Varying concentrations of the test compounds ((+)-dihydrexidine, (-)-dihydrexidine, or dopamine as a reference) are added.
-
The reaction is initiated by the addition of ATP and the ATP-regenerating system.
-
The incubation is carried out at 30-37 °C for a fixed period (e.g., 10-15 minutes).
-
The reaction is terminated by heating or the addition of an acidic solution.
-
The amount of cyclic AMP (cAMP) produced is quantified using a suitable cAMP assay kit.
-
Dose-response curves are generated, and EC50 and Emax values are determined by non-linear regression analysis. The Emax is typically expressed as a percentage of the maximal response produced by dopamine.
Conclusion
This technical guide has provided a comprehensive overview of the enantiomers of this compound, highlighting the profound stereoselectivity of their pharmacological activity. The (+)-enantiomer, DAR-0100A, is the active form, exhibiting high affinity and full agonist activity at the dopamine D1 receptor, with significantly lower activity at the D2 receptor. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to investigate the properties of these and other dopaminergic compounds. A thorough understanding of the distinct pharmacology of each enantiomer is paramount for the rational design and development of novel and effective therapeutic agents targeting the dopaminergic system.
References
Methodological & Application
Application Notes and Protocols for Dihydrexidine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and purification methods for dihydrexidine (B1670578), a potent and selective full agonist of the D1/D5 dopamine (B1211576) receptors. This compound has significant potential in the treatment of neurological and psychiatric disorders, including Parkinson's disease and the cognitive deficits associated with schizophrenia.[1][2] These application notes and protocols are intended to guide researchers in the chemical synthesis, purification, and analysis of this important compound.
Introduction to this compound
This compound, with the chemical name (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride, is a high-affinity D1-like dopamine receptor agonist.[3] It exhibits approximately 10-fold selectivity for D1/D5 receptors over the D2 receptor.[1] Functionally, it acts as a full agonist, stimulating cyclic AMP synthesis to a degree comparable to or greater than dopamine itself.[2][4] This property distinguishes it from partial agonists like SKF 38393.[2] The compound has demonstrated significant antiparkinsonian effects in primate models.[1][2]
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol [5] |
| IUPAC Name | 5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-10,11-diol[1] |
| Purity (commercial) | ≥95% to ≥98% (HPLC)[5] |
Synthesis of this compound: Application Notes
Several synthetic strategies for this compound have been developed, with a focus on achieving high enantioselectivity and overall yield. The key challenge in its synthesis is the stereoselective formation of the trans-fused ring system.
Key Synthetic Approaches
-
Asymmetric Conjugate Addition: This method utilizes a chiral ligand to mediate the addition of an organolithium reagent to a nitroalkene, establishing the crucial stereocenter. One reported synthesis achieved a 45% overall yield in eight steps to produce optically pure this compound.[6]
-
Intramolecular Henry Cyclization: A notable approach involves a facilitated intramolecular Henry (nitro-aldol) cyclization of a (nitropropyl)benzophenone. This method is advantageous as it can be performed without the need for chromatographic separations, which is beneficial for scalability.[6]
-
Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization: This concise asymmetric synthesis involves the catalytic enantioselective aziridination followed by a one-pot Friedel-Crafts cyclization of an in-situ generated tethered aziridine.[7] This approach has been reported to produce A-86929, a related dopamine D1 agonist, with 95% enantiomeric excess (ee) in five steps with a 56% overall yield.[6]
-
Pictet-Spengler Cyclization: A mild Pictet-Spengler type cyclization is another key transformation used in some synthetic routes to construct the heterocyclic core of this compound.[6]
Quantitative Data from Synthetic Routes
| Synthetic Route | Key Steps | Overall Yield | Number of Steps | Enantiomeric Excess (ee) | Reference |
| Asymmetric Conjugate Addition | Asymmetric conjugate addition, Curtius rearrangement, Pictet-Spengler cyclization | 45% | 8 | Optically Pure | [6] |
| Catalytic Enantioselective Aziridination (for A-86929, a related agonist) | Catalytic enantioselective one-pot aziridination, Friedel-Crafts cyclization, Pictet-Spengler cyclization | 56% | 5 | 95% | [6] |
| Intramolecular Henry Cyclization | Intramolecular Henry cyclization, diastereoselective reduction | High yields | Not specified | Not specified | [6] |
Experimental Protocols
The following are generalized protocols based on the key synthetic strategies reported in the literature. For precise, scalable protocols, it is imperative to consult the full text of the cited research articles.
Protocol 1: Asymmetric Synthesis via Conjugate Addition (Conceptual)
This protocol is a conceptual outline based on the abstract by Asano et al. (2001).[8]
Objective: To synthesize optically pure this compound.
Key Transformation: Asymmetric conjugate addition of 2-trityloxymethylphenyllithium to a nitroalkene mediated by a chiral ligand.
Steps:
-
Preparation of Starting Materials: Synthesize the requisite nitroalkene and the 2-trityloxymethylphenyllithium reagent according to established procedures.
-
Asymmetric Conjugate Addition: In a moisture-free and inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand in a suitable anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add the 2-trityloxymethylphenyllithium solution and stir for a specified time to allow for complex formation. Slowly add the nitroalkene solution and allow the reaction to proceed until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the intermediate by column chromatography.
-
Subsequent Transformations: The resulting intermediate undergoes a series of reactions including a Curtius rearrangement and a Pictet-Spengler type cyclization to form the this compound core.[6]
-
Final Deprotection and Salt Formation: The final steps involve the deprotection of any protecting groups and conversion to the hydrochloride salt.
Protocol 2: Purification of this compound
Objective: To purify crude this compound to ≥98% purity.
Methods:
-
Chromatography:
-
Technique: Flash column chromatography or preparative HPLC.
-
Stationary Phase: Silica (B1680970) gel for flash chromatography or a C18 column for reverse-phase HPLC.
-
Mobile Phase: A gradient of solvents is typically used. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethyl acetate) with a small amount of base (e.g., triethylamine) to prevent tailing of the amine product. For reverse-phase HPLC, a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) or formic acid is common.
-
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., diethyl ether or hexane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Protocol 3: Purity Analysis
Objective: To determine the purity of the synthesized this compound.
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.
Visualizations
This compound Synthesis Pathway (Conceptual)
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for this compound synthesis and purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dihydrexidine Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dihydrexidine (B1670578) (DHX) dosage and administration for in vivo rodent studies. The information is compiled to assist in the design and execution of experiments exploring the therapeutic potential of this potent D1-like dopamine (B1211576) receptor agonist.
Introduction
This compound is a selective, full-efficacy agonist for the D1 and D5 dopamine receptors, with approximately 10-fold selectivity over the D2 receptor.[1] It has been investigated for its therapeutic potential in a variety of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and cognitive deficits.[1][2] Due to its poor oral bioavailability, parenteral routes of administration, such as intraperitoneal (i.p.) and subcutaneous (s.c.) injections, are most common in rodent studies.[3][4] This document outlines recommended dosage ranges, detailed administration protocols, and the underlying signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various in vivo rodent studies. These values should serve as a guide, and optimal doses for specific experimental paradigms may require further optimization.
Table 1: this compound Dosage for Behavioral Studies in Rats
| Dosage (mg/kg) | Administration Route | Rodent Strain | Behavioral Model | Observed Effects | Reference |
| 0.3 - 30 | i.p. | Not Specified | General Behavioral Screen | Increased grooming, sniffing, and locomotion. Inverted U-shaped dose-response for grooming. | [5] |
| 3 | i.p. | Sprague-Dawley | Drug Discrimination | This compound produces prominent dopamine D1 receptor agonist effects in vivo. | [3][6] |
| 1.0 - 30 | i.p. | Not Specified | Locomotor Activity | Increased sniffing at ≥1.0 mg/kg; increased locomotion at 3 and 30 mg/kg. | [5] |
Table 2: this compound Dosage for Neurochemical and Cognitive Studies in Rats
| Dosage (mg/kg) | Administration Route | Rodent Strain | Experimental Model | Key Findings | Reference |
| 3 and 10 | i.p. | Sprague-Dawley | In Vivo Microdialysis | Elevated extracellular acetylcholine (B1216132) by 40-60% in the striatum. | [1] |
| 10 | i.p. | Sprague-Dawley | In Vivo Microdialysis | Increased acetylcholine release in the prefrontal cortex to 300% of basal output. | [1] |
| 17.5 | i.p. | Not Specified | In Vivo Microdialysis | Less effective in raising striatal acetylcholine, possibly due to D2 receptor activation. | [7] |
| 0.3 | i.p. | Not Specified | Passive Avoidance (Scopolamine-induced deficit) | Significantly improved cognitive deficits. | [1] |
Table 3: this compound Dosage for Parkinson's Disease Models in Rats
| Dosage (mg/kg) | Administration Route | Rodent Strain | Experimental Model | Observed Effects | Reference |
| 0.625 - 5.0 | i.p. | Not Specified | 6-OHDA Lesioned | Robust contralateral rotation at 2.5 and 5.0 mg/kg. | [4] |
| 2.5 and 5.0 | Oral Gavage | Not Specified | 6-OHDA Lesioned | No significant activity. | [4] |
Table 4: this compound Dosage for Other Physiological Studies in Rats
| Dosage (mg/kg) | Administration Route | Rodent Strain | Experimental Model | Observed Effects | Reference |
| 2.0 - 8.0 | s.c. | Not Specified | Core Body Temperature | Dose-dependent decrease in core temperature. |
Experimental Protocols
This compound Solution Preparation
This compound hydrochloride can be prepared for in vivo administration using the following protocol.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound hydrochloride powder.
-
Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 20.8 mg/mL stock solution.
-
For the final working solution, dilute the DMSO stock solution in corn oil to achieve a final concentration of 10% DMSO in 90% corn oil.[8]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.[8]
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final solution should be clear.[8]
-
Prepare fresh on the day of the experiment.
Note: The proportion of DMSO in the working solution should be kept low, ideally below 2%, if the animal is weak.[8]
Administration Protocols
Materials:
-
Prepared this compound solution
-
Sterile syringe (1-5 mL)
-
Sterile needle (23-25 gauge, 5/8" or smaller)[9]
-
70% Isopropyl alcohol and gauze
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Warm the this compound solution to room or body temperature.[10]
-
Weigh the rat to calculate the precise injection volume. The maximum recommended volume for i.p. injection is 10 ml/kg.[9]
-
Restrain the rat securely. A two-person technique is often preferred for safety and accuracy.[10][11] One person restrains the rat while the other performs the injection.
-
Position the rat in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially.[12]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[9][12]
-
Clean the injection site with 70% alcohol.
-
Insert the needle, bevel up, at a 30-40° angle to the horizontal plane.[9][10]
-
Gently aspirate by pulling back the plunger to ensure no blood or other fluid is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.[12]
-
If aspiration is clear, inject the solution at a steady pace.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringe (typically 3-5 mL)
-
Sterile needle (23-25 gauge, 5/8" length)[13]
-
70% Isopropyl alcohol and gauze (optional)
-
Appropriate personal protective equipment
Procedure:
-
Warm the this compound solution to room or body temperature.[13]
-
Weigh the rat to calculate the injection volume. The maximum recommended volume per site for s.c. injection is 5 ml/kg.[13]
-
Restrain the rat. The loose skin over the shoulders and neck is the most common site for s.c. injections.[14]
-
Grasp the loose skin and "tent" it upwards.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[13]
-
Aspirate to ensure a blood vessel has not been entered.[15]
-
If aspiration is clear, inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the animal to its cage and monitor for any local reactions at the injection site.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound acts as a full agonist at D1-like dopamine receptors (D1 and D5), which are Gs/olf-coupled G-protein coupled receptors (GPCRs).[16][17] Activation of these receptors initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17][18] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB).[16][17] This signaling pathway is crucial for modulating neuronal excitability, gene expression, and synaptic plasticity.[16]
Caption: this compound signaling pathway via the D1 receptor.
General Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting in vivo rodent behavioral experiments with this compound.
Caption: General workflow for this compound rodent studies.
References
- 1. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dopamine D1 receptor agonists in rats trained to discriminate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 8. medchemexpress.com [medchemexpress.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. research.vt.edu [research.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 17. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective D1-like dopamine (B1211576) receptor full agonist, Dihydrexidine (B1670578) (DHX), in common animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Introduction
This compound (DHX) is a potent and selective full agonist for the D1 and D5 dopamine receptors.[1] It has been investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including Parkinson's disease and the cognitive deficits associated with schizophrenia.[1][2] Preclinical research in animal models is crucial for understanding its pharmacological profile. This document outlines the common administration routes, corresponding dosages, and detailed protocols for the use of DHX in rats, mice, and non-human primates.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various animal models and the reported pharmacokinetic parameters.
Table 1: this compound Administration Routes and Dosages in Animal Models
| Animal Model | Administration Route | Dosage Range | Application/Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 0.3 - 30 mg/kg | Dose-dependent increases in grooming, sniffing, and locomotion.[3] | [3] |
| Intraperitoneal (i.p.) | 0.625 - 5.0 mg/kg | Elicited contralateral rotation in a 6-OHDA model of Parkinson's disease.[4] | [4] | |
| Intraperitoneal (i.p.) | 0.3 - 17.5 mg/kg | Increased acetylcholine (B1216132) release in the striatum and prefrontal cortex; improved performance in a passive avoidance task.[1] | [1] | |
| Subcutaneous (s.c.) | 2.0 - 8.0 mg/kg | Dose-dependent decrease in core body temperature.[5] | [5] | |
| Oral Gavage (p.o.) | Up to 5.0 mg/kg | No significant activity observed in a 6-OHDA model of Parkinson's disease, indicating poor oral bioavailability.[4] | [4] | |
| Mouse | Not specified | Not specified | General protocols for subcutaneous injections are applicable. | [6][7] |
| Non-human Primate | Intravenous (i.v.) | 1.5 - 9 mg/kg | Used in PET imaging studies to determine receptor occupancy.[8] | [8] |
| Subcutaneous (s.c.) | Not specified | Mentioned as a safer alternative to intravenous administration, which can cause hypotension.[2] | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model/Route | Reference |
| Bioavailability (Oral) | Poor | Rat / Oral Gavage | [4] |
| Half-life (t½) | 1 - 2 hours | In vivo (general) | [9] |
| Half-life (t½) - Plasma | < 5 minutes | Human / Intravenous | [10] |
Signaling Pathways of this compound
This compound exerts its effects primarily through the activation of D1-like dopamine receptors (D1 and D5), which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal activity and gene expression.
References
- 1. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Characterization of in vivo pharmacokinetic properties of the dopamine D1 receptor agonist DAR-0100A in nonhuman primates using PET with [11C] NNC112 and [11C] raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrexidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors, with a lower affinity for the D2 receptor.[1][2][3] Its ability to stimulate dopamine D1 receptor-mediated signaling has made it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and cognitive disorders.[2][3][4] In cell culture experiments, this compound is frequently used to investigate D1 receptor signaling pathways, assess neuroprotective potential, and screen for novel therapeutic agents.
One of the primary mechanisms of action for this compound is the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3] This signaling cascade is crucial for various cellular processes, including neuronal survival and function. These application notes provide detailed protocols for utilizing this compound in common cell culture assays, including cytotoxicity, functional agonism (cAMP accumulation), and neuroprotection studies.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage (Solid) | -20°C, protected from light |
| Solubility | Soluble in DMSO (≥ 10 mg/mL) and Ethanol (~1 mg/mL). Sparingly soluble in water. |
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Weighing: Accurately weigh out 2.67 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are stable for several months under these conditions.
-
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
This protocol determines the potential cytotoxic effects of this compound on a given cell line, establishing a non-toxic concentration range for subsequent experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control group (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Table 2: Expected Cytotoxicity of this compound in Neuronal Cells
| Cell Line | Treatment Duration | Approximate Non-Toxic Concentration Range |
| SH-SY5Y | 24 - 48 hours | Up to 10 µM |
| Primary Neurons | 24 - 48 hours | Up to 10 µM |
Note: These values are approximate and should be confirmed for your specific cell line and experimental conditions.
Functional Agonism (cAMP Accumulation Assay)
This assay quantifies the ability of this compound to stimulate D1 receptors and induce the production of intracellular cAMP. This is a direct measure of its functional agonism.
Caption: this compound activates the D1 receptor, leading to cAMP production.
-
Materials:
-
HEK293 cells stably expressing the human D1 receptor (or other suitable cell line)
-
Complete cell culture medium
-
96-well or 384-well white, opaque tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 M IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Lysis buffer (provided with the kit)
-
-
Procedure:
-
Cell Seeding: Seed D1-expressing HEK293 cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁵ M.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection steps as per the kit protocol.
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.
-
Table 3: this compound Activity in Functional Assays
| Assay | Cell Line/System | Parameter | Value | Reference |
| D1 Receptor Binding | Rat Striatal Membranes | IC₅₀ | ~10 nM | [1] |
| D1 Receptor Binding | Rhesus Monkey Putamen | IC₅₀ | ~20 nM | [5] |
| Adenylyl Cyclase Stimulation | Rat Striatum Homogenates | Efficacy | Full agonist (comparable to dopamine) | [1] |
| cAMP Accumulation | HEK293-D1R cells | EC₅₀ | 84.4 nM | [6] |
Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death, a common in vitro model for neurodegenerative diseases like Parkinson's. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
6-hydroxydopamine (6-OHDA) solution (prepare fresh in saline with 0.02% ascorbic acid)
-
MTT assay reagents (as described in Protocol 2)
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (e.g., 50-100 µM, to be determined empirically).
-
Incubation: Co-incubate the cells with this compound and 6-OHDA for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound. An increase in viability in the this compound pre-treated groups indicates a neuroprotective effect.
-
Table 4: Example Data for a this compound Neuroprotection Study
| Treatment Group | Cell Viability (% of Control) |
| Control (untreated) | 100% |
| 6-OHDA (100 µM) only | 52% |
| This compound (1 µM) + 6-OHDA (100 µM) | 65% |
| This compound (5 µM) + 6-OHDA (100 µM) | 78% |
| This compound (10 µM) + 6-OHDA (100 µM) | 85% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of D1/D5 dopamine receptors in cellular function and pathophysiology. The protocols provided here offer a framework for assessing its cytotoxicity, functional agonism, and neuroprotective properties in vitro. Researchers should optimize these protocols for their specific cell models and experimental goals to ensure the generation of high-quality, reproducible data. Careful preparation of this compound stock solutions and appropriate controls are paramount for the successful application of this compound in cell culture experiments.
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine: A Powerful Tool for Interrogating Dopamine D1 Receptor Signaling Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5), making it an invaluable pharmacological tool for elucidating the complex roles of these receptors in normal brain function and in the pathophysiology of various neurological and psychiatric disorders. These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile of this compound
This compound was the first high-potency, full efficacy D1 dopamine receptor agonist to be developed.[1] Unlike the partial agonist SKF38393, this compound is capable of stimulating cyclic AMP (cAMP) synthesis to the same or even greater extent than dopamine itself.[2][3] This characteristic makes it particularly useful for studying the maximal response of D1 receptor-mediated signaling pathways.
Binding Affinity and Selectivity
This compound exhibits a high affinity for D1 receptors, with approximately 10-fold selectivity over D2 receptors.[4][5] Its binding to D1 receptors is stereoselective and can be characterized by a two-site model, suggesting interaction with both high-affinity and low-affinity states of the receptor.[1] While it has some affinity for D2 receptors, its functional effects are predominantly mediated by D1 receptor activation.[1][6] this compound has been shown to be largely inactive at other neurotransmitter receptor binding sites.[1]
Table 1: Radioligand Binding Properties of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Receptor State | Reference |
| D1 | [3H]SCH23390 | Rat Striatum | ~10 | - | - | [1] |
| D1 (High Affinity) | [3H]SCH23390 | Rat Striatum | - | 3 | High | [1] |
| D1 (Low Affinity) | [3H]SCH23390 | Rat Striatum | - | 75 | Low | [1] |
| D2 | - | Rat Striatum | 130 | - | - | [1] |
| Alpha 2 Adrenergic | - | - | ~230 | - | - | [1] |
Functional Activity
This compound acts as a full agonist at D1 receptors, potently stimulating the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular concentrations of the second messenger cAMP.[1][7] This signaling cascade is fundamental to the diverse physiological effects of D1 receptor activation.
Table 2: Functional Efficacy of this compound
| Assay | Tissue Source | Parameter | Efficacy | Reference |
| Adenylyl Cyclase Activity | Rat Striatum Homogenates | cAMP Synthesis | Full agonist (doubles the rate, similar to dopamine) | [1] |
| Adenylyl Cyclase Activity | Monkey and Rat Tissue Homogenates | cAMP Synthesis | Full agonist (relative to dopamine) | [7] |
Key Applications in Dopamine Signaling Research
This compound's properties make it a versatile tool for a range of research applications:
-
Probing D1 Receptor Function: Its full agonism allows for the maximal stimulation of D1 receptor-mediated signaling, helping to elucidate the full functional capacity of these pathways.[1]
-
Investigating Neurological and Psychiatric Disorders: this compound has been instrumental in preclinical models of Parkinson's disease, where it has demonstrated potent antiparkinsonian effects.[2][3][4] It has also been investigated for its potential to improve cognitive deficits in schizophrenia.[4]
-
Studying D1/D2 Receptor Interactions: The differential effects of this compound on behaviors that are modulated by both D1 and D2 receptors provide a means to dissect the complex interplay between these two major dopamine receptor subtypes.[6]
-
Neurotransmitter Release Studies: this compound has been shown to modulate the release of other neurotransmitters, such as acetylcholine (B1216132), providing insights into the broader neural circuits influenced by D1 receptor activation.[8]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study dopamine signaling pathways.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for D1 dopamine receptors.
Objective: To determine the IC50 and Ki values of this compound for the D1 receptor.
Materials:
-
Rat striatal membranes
-
[3H]SCH23390 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat striatal membranes according to standard laboratory protocols.
-
In a series of microcentrifuge tubes, add a constant amount of striatal membrane protein.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [3H]SCH23390.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., SCH23390) to a separate set of tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to stimulate the production of cAMP.
Objective: To determine the functional efficacy of this compound at the D1 receptor.
Materials:
-
Rat striatal homogenates
-
This compound
-
Dopamine (as a positive control)
-
SCH23390 (D1 antagonist)
-
Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare fresh rat striatal homogenates.
-
In a series of reaction tubes, add a constant amount of striatal homogenate.
-
Add increasing concentrations of this compound or dopamine.
-
To confirm D1 receptor-mediated effects, pre-incubate some samples with the D1 antagonist SCH23390 before adding this compound.
-
Initiate the reaction by adding the assay buffer containing ATP.
-
Incubate the tubes at 37°C for a specified time (e.g., 10-15 minutes).
-
Terminate the reaction by boiling or adding a stop solution.
-
Centrifuge the tubes to pellet the protein.
-
Measure the amount of cAMP in the supernatant using a commercially available cAMP assay kit.
-
Plot the concentration of cAMP produced against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).
Protocol 3: In Vivo Microdialysis
This protocol can be used to measure the effect of this compound on neurotransmitter release in specific brain regions of freely moving animals.[8][9][10][11][12]
Objective: To determine the effect of systemic this compound administration on extracellular acetylcholine levels in the prefrontal cortex or striatum.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat using a stereotaxic apparatus.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound systemically (e.g., intraperitoneally).
-
Continue to collect dialysate samples for several hours after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC.
-
Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, activates a well-characterized signaling cascade. The binding of this compound to the D1 receptor promotes a conformational change that leads to the activation of the heterotrimeric G protein Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, ultimately leading to the diverse physiological and behavioral effects associated with D1 receptor activation.[13][14]
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is intended for research use only. Due to its potent biological activity, care should be taken to avoid inhalation, ingestion, or contact with skin and eyes. Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For clinical applications, it's important to note that this compound has a short plasma half-life of less than 5 minutes and can cause dose-limiting adverse effects such as hypotension and tachycardia, particularly with rapid intravenous infusions.[15][16]
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize experimental conditions for their specific systems and applications. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrexidine in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2][3] Its potential as a therapeutic agent for Parkinson's disease (PD) has been investigated in various preclinical models. These notes provide a comprehensive overview of the application of this compound in established rodent and primate models of PD, including detailed experimental protocols and a summary of key quantitative findings. This compound has demonstrated significant anti-parkinsonian effects, suggesting that D1 receptor agonism is a viable strategy for symptomatic relief in Parkinson's disease.[2][3] However, its development has been hampered by an unfavorable pharmacokinetic profile and adverse effects in clinical trials.[2]
Mechanism of Action
This compound exerts its effects primarily through the activation of D1-like dopamine receptors (D1 and D5). These G-protein coupled receptors are predominantly coupled to Gαs/olf, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade through Protein Kinase A (PKA), leading to the modulation of downstream targets involved in motor control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent and primate models of Parkinson's disease.
Table 1: Effects of this compound in the 6-OHDA Rodent Model of Parkinson's Disease
| Animal Model | Administration Route | Dose Range (mg/kg) | Key Finding | Reference |
| Unilateral 6-OHDA-lesioned rat | Intraperitoneal (i.p.) | 0.625 - 5.0 | Dose-dependent increase in contralateral rotations, with robust effects at 2.5 and 5.0 mg/kg. | [4] |
| Unilateral 6-OHDA-lesioned rat | Oral gavage | 0.625 - 5.0 | No significant activity at any dose tested. | [4] |
| Unilateral 6-OHDA-lesioned rat | Intraperitoneal (i.p.) | 3.0 and 10.0 | Increased extracellular acetylcholine (B1216132) in the striatum by 40-60%. | [5] |
Table 2: Effects of this compound in the MPTP Primate Model of Parkinson's Disease
| Animal Model | Administration Route | Dose (mg/kg) | Key Finding | Reference |
| Severely parkinsonian MPTP-treated non-human primates | Not Specified | 0.6 | Decreased parkinsonian signs by approximately 75%. | [6] |
| Unilateral MPTP-lesioned rhesus macaques | Not Specified | 0.15 - 0.9 | Elicited dose-dependent contralateral rotation. | [7] |
| Chronic low dose MPTP-treated monkeys | Not Specified | Not Specified | Dose-dependent improvement in delayed response task performance. | [8] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
This protocol describes the unilateral lesion of the nigrostriatal pathway in rats to model the motor symptoms of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Sutures or wound clips
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area with an antiseptic solution.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 µg/µL) in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. Keep the solution on ice and protected from light.
-
Stereotaxic Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the desired injection site (e.g., medial forebrain bundle or striatum).
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm environment. Provide supportive care, including softened food and hydration, as needed.
-
Behavioral Assessment (Rotational Behavior):
-
Approximately 2-3 weeks post-lesion, assess the extent of the lesion by administering a dopamine agonist (e.g., apomorphine (B128758) or amphetamine) and measuring rotational behavior.
-
Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes). A significant number of rotations indicates a successful lesion.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate Model of Parkinson's Disease
This protocol outlines the induction of parkinsonism in non-human primates, a model that closely mimics the human condition. Note: MPTP is a potent neurotoxin and requires strict safety protocols.
Materials:
-
Non-human primates (e.g., macaques)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
Anesthetic/sedative (e.g., ketamine)
-
Appropriate personal protective equipment (PPE) and containment facilities
Protocol:
-
Animal Selection and Baseline Assessment: Select healthy, adult primates and perform baseline behavioral assessments using a standardized parkinsonian rating scale (e.g., a modified Unified Parkinson's Disease Rating Scale - UPDRS).
-
MPTP Administration:
-
MPTP can be administered systemically (intramuscularly or intravenously) or via intracarotid artery infusion.
-
A common regimen involves multiple low doses of MPTP administered over a period of days or weeks to induce a stable parkinsonian syndrome.[9]
-
The total cumulative dose will vary depending on the species and desired severity of the lesion.
-
-
Monitoring and Scoring:
-
Closely monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability.
-
Regularly score the animals using the parkinsonian rating scale.
-
-
This compound Administration and Evaluation:
-
Once a stable parkinsonian state is achieved, administer this compound via the desired route (e.g., subcutaneous or intravenous).
-
Evaluate the anti-parkinsonian effects by performing behavioral assessments at various time points post-administration.
-
Videotape assessments for later blinded scoring.
-
Neurochemical Analysis
Following behavioral assessments, post-mortem neurochemical analysis can provide valuable insights into the effects of this compound on the dopaminergic system.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, substantia nigra).
-
Sample Preparation: Homogenize the tissue samples in an appropriate buffer.
-
Neurotransmitter Quantification: Use techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (e.g., DOPAC, HVA).
-
Receptor Binding Assays: Perform radioligand binding assays on striatal membranes to assess the affinity and density of dopamine receptors.
-
Immunohistochemistry: Use antibodies against tyrosine hydroxylase (TH) to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
Logical Relationships and Considerations
The experimental design for evaluating this compound in Parkinson's disease models involves a clear logical progression from establishing a valid animal model to assessing the therapeutic intervention's behavioral and neurochemical effects.
Key Considerations:
-
Animal Model Selection: The choice between the 6-OHDA rodent model and the MPTP primate model depends on the specific research question. The rodent model is cost-effective and suitable for initial screening, while the primate model offers higher translational relevance.
-
Dose-Response Studies: It is crucial to conduct dose-response studies to determine the optimal therapeutic window for this compound.
-
Control Groups: Appropriate control groups, including vehicle-treated lesioned animals and sham-operated animals, are essential for valid data interpretation.
-
Blinded Assessments: All behavioral assessments should be conducted by observers who are blind to the treatment conditions to minimize bias.
-
Pharmacokinetics: The short half-life of this compound should be considered when designing treatment regimens and interpreting behavioral data.
These application notes and protocols provide a framework for investigating the effects of this compound in preclinical models of Parkinson's disease. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of D1 receptor agonists.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a full D1 dopamine receptor agonist, induces rotational asymmetry in hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys [pubmed.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
Dihydrexidine (DHX) for Cognitive Enhancement Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrexidine (B1670578) (DHX), also known as DAR-0100, is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] With approximately tenfold higher selectivity for D1/D5 receptors over the D2 receptor, DHX has emerged as a significant pharmacological tool for investigating the role of the D1-like receptor system in various physiological and pathological processes, particularly in the realm of cognitive function.[1][2] Preclinical and clinical research suggests that DHX holds therapeutic potential for treating cognitive deficits associated with several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and age-related cognitive decline.[3][4][5]
These application notes provide a comprehensive overview of the pharmacology of this compound, detailed protocols for key in vitro and in vivo experiments, and a summary of its effects on cognitive performance.
Pharmacology of this compound
Mechanism of Action
This compound acts as a full agonist at D1 and D5 dopamine receptors, stimulating the Gs alpha subunit of the G-protein complex. This activation leads to an increase in the production of cyclic AMP (cAMP) by adenylyl cyclase.[6][7] The D1 receptor is the most prominently expressed dopamine receptor in the prefrontal cortex, a brain region critical for executive functions and working memory.[8] By enhancing D1 receptor signaling, this compound is thought to modulate neuronal activity in the prefrontal cortex, thereby improving cognitive processes.[1] Furthermore, studies have shown that this compound can increase the release of acetylcholine (B1216132) in the prefrontal cortex and striatum, a neurotransmitter crucial for learning and memory.[3][9][10]
Pharmacokinetics
This compound has an unfavorable pharmacokinetic profile, characterized by poor oral bioavailability and a short plasma half-life of less than 5 minutes when administered intravenously.[7][11][12] This has necessitated parenteral administration (intravenous or subcutaneous) in most clinical studies.[2][5][11] These pharmacokinetic limitations are a significant consideration for its therapeutic development.[7]
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated at lower doses.[5] Common side effects are mild to moderate and transient, including sedation, lightheadedness, flushing, hypotension (low blood pressure), and tachycardia (increased heart rate).[5][11][12] Dose-limiting hypotension has been a key challenge, particularly with rapid intravenous infusions.[2][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity and Efficacy
| Parameter | Receptor | Species | Tissue | Value | Reference(s) |
| IC50 | D1 | Rat | Striatum | ~10 nM | [6] |
| D2 | Rat | Striatum | 130 nM | [6] | |
| α2-adrenoceptor | Rat | - | ~230 nM | [6] | |
| Efficacy | D1 (cAMP synthesis) | Rat | Striatum | Full agonist | [6] |
| D1 (cAMP synthesis) | Monkey | Striatum | Full agonist | [7] |
Table 2: Preclinical Efficacy in Cognitive and Behavioral Models
| Model | Species | Cognitive Domain | This compound Dose | Effect | Reference(s) |
| Scopolamine-induced amnesia | Rat | Learning & Memory | 0.3 mg/kg (i.p.) | Significant improvement in passive avoidance | [3][9][10] |
| MPTP-induced deficits | Monkey | Working Memory | Dose-dependent | Improved delayed response performance | [4] |
| In vivo Microdialysis | Rat | Neurotransmitter Release | 3 & 10 mg/kg (i.p.) | ~50% increase in striatal acetylcholine | [9][10] |
| Rat | Neurotransmitter Release | 10 mg/kg (i.p.) | +200% increase in frontal cortex acetylcholine | [9][10] |
Table 3: Clinical Efficacy in Cognitive Tasks
| Population | Cognitive Task | This compound (DAR-0100A) Dose | Effect | Reference(s) |
| Schizotypal Personality Disorder | PASAT | 15 mg (i.v.) | Significant improvement (Cohen's d=1.14) | [5] |
| N-back | 15 mg (i.v.) | Significantly improved 2-back:0-back ratio | [5] | |
| Schizophrenia | MATRICS (attention domain) | 0.5 mg & 15 mg (intermittent) | Moderate improvement | [13] |
| CogState Battery | 0.5 mg & 15 mg (intermittent) | Moderate improvement | [13] |
Experimental Protocols
In Vitro Assays
This protocol is adapted from studies using [3H]SCH-23390 as the radioligand to determine the binding affinity of this compound to D1 receptors.[6][14]
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]SCH-23390 (radioligand)
-
This compound (test compound)
-
(+)-Butaclamol or cis(Z)-flupenthixol (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Reaction: In assay tubes, combine the prepared membranes, [3H]SCH-23390 (at a concentration near its Kd, e.g., 0.3 nM), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a D1 antagonist like (+)-butaclamol or cis(Z)-flupenthixol.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[14]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and use non-linear regression to determine the IC50 value.
This protocol measures the ability of this compound to stimulate cAMP production in striatal tissue, confirming its agonist activity.[6][7]
Materials:
-
Rat striatal homogenates
-
Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX)
-
This compound (test compound)
-
Dopamine (positive control)
-
SCH-23390 (D1 antagonist for confirmation)
-
cAMP assay kit (e.g., ELISA or AlphaScreen)
Procedure:
-
Tissue Preparation: Prepare striatal homogenates as described for the binding assay.
-
Assay Reaction: In assay tubes, combine the striatal homogenate with the assay buffer and varying concentrations of this compound or dopamine. To confirm D1-mediated effects, pre-incubate some samples with SCH-23390 before adding this compound.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by heating or adding a stop solution as per the cAMP assay kit instructions.
-
Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the amount of cAMP produced as a function of agonist concentration and determine the EC50 and maximal response (Emax).
In Vivo Preclinical Models
This protocol allows for the measurement of extracellular acetylcholine levels in the brain of awake, freely moving animals.[3][9][10]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine release.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and compare between treatment groups.
This task assesses long-term memory based on fear conditioning.[3][9][10][15]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Training (Acquisition): Place the animal (e.g., rat) in the light compartment. When the animal enters the dark compartment, deliver a mild, brief foot shock.
-
Drug Administration: Administer this compound or vehicle at a specified time before or after the training session. To model cognitive deficits, a drug like scopolamine (B1681570) can be administered before training.[3][9][10]
-
Retention Test: After a delay (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
This task is a classic test of working memory, often used in non-human primates.[4][8]
Apparatus:
-
A testing chamber with a central fixation point and multiple potential target locations on a screen. An eye-tracking system monitors the animal's gaze.
Procedure:
-
Initiation: The animal initiates a trial by fixating on a central point.
-
Cue Presentation: A visual cue is briefly presented at one of the target locations.
-
Delay Period: The cue is removed, and there is a delay period of several seconds during which the animal must maintain fixation and remember the cue's location.
-
Response: After the delay, a "go" signal is given, and the animal must make a saccadic eye movement to the remembered location of the cue.
-
Reward: A correct response is rewarded (e.g., with a drop of juice).
-
Drug Testing: this compound or vehicle is administered before the testing session, and performance (accuracy, reaction time) is measured.
Clinical Research Protocols
This is a widely used task to assess working memory in human participants.[5][16][17]
Procedure:
-
Instructions: Participants are instructed to monitor a continuous sequence of stimuli (e.g., letters or objects) presented on a screen.
-
Task Conditions:
-
0-Back: Respond when a specific, pre-defined target stimulus appears.
-
1-Back: Respond when the current stimulus is the same as the one presented immediately before it.
-
2-Back: Respond when the current stimulus is the same as the one presented two trials back.
-
-
Administration: this compound (as DAR-0100A) or placebo is administered (e.g., 15 mg intravenously over 30 minutes) before or during the task.[5]
-
Data Collection: Accuracy and reaction time are recorded for each condition. In neuroimaging studies, fMRI can be used to measure brain activity during the task.
-
Data Analysis: Performance metrics are compared between the drug and placebo groups. The ratio of performance in the higher-load conditions to the low-load condition (e.g., 2-back:0-back) can be a sensitive measure.[5]
This task measures auditory information processing speed, flexibility, and calculation ability.[5][18][19]
Procedure:
-
Stimuli: A series of single digits are presented aurally at a fixed rate (e.g., one digit every 2 or 3 seconds).
-
Task: The participant must add each new digit to the one immediately preceding it and state the sum aloud.
-
Administration: The test is administered before and after the administration of this compound or placebo.[5]
-
Scoring: The number of correct sums out of a total number of presentations (e.g., 60) is the primary outcome measure.
-
Data Analysis: The change in the number of correct responses from baseline is compared between the drug and placebo groups.
Conclusion
This compound is a valuable research tool for elucidating the role of the dopamine D1 receptor system in cognitive function. Its properties as a full D1 agonist have been demonstrated to enhance performance in a variety of preclinical and clinical models of cognitive impairment. Despite its challenging pharmacokinetic profile, research with this compound has provided a strong rationale for the continued development of D1 agonists as potential therapeutics for cognitive deficits in disorders such as schizophrenia and Parkinson's disease. The protocols and data presented here offer a foundation for researchers to design and conduct further investigations into the cognitive-enhancing effects of this compound and other D1 receptor modulators.
References
- 1. A single 20 mg dose of the full D1 dopamine agonist this compound (DAR-0100) increases prefrontal perfusion in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the D1 dopamine receptor agonist this compound (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Dopamine D1 Receptor Agonist Excites Delay-Dependent Working Memory-Related Neuronal Firing in Primate Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 10. The D1 agonist this compound releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A proof-of-concept, randomized controlled trial of DAR-0100A, a dopamine-1 receptor agonist, for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 16. N‐back working memory paradigm: A meta‐analysis of normative functional neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Utility of the N-back Task in Functional Neuroimaging Studies of Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pasat.us [pasat.us]
- 19. nationalmssociety.org [nationalmssociety.org]
Application Notes and Protocols for Microdialysis Studies with Dihydrexidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrexidine (B1670578) (DHX) is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] It has shown therapeutic potential in preclinical models of Parkinson's disease and cognitive deficits.[3][4] In vivo microdialysis is a powerful technique to study the effects of this compound on neurotransmitter dynamics in specific brain regions of freely moving animals.[5][6][7] These application notes provide detailed protocols and data for conducting microdialysis studies with this compound, focusing on its effects on acetylcholine (B1216132) and dopamine release.
Data Presentation
Quantitative Effects of this compound on Neurotransmitter Release
The following table summarizes the quantitative data from microdialysis studies investigating the effect of this compound on acetylcholine release.
| Brain Region | Animal Model | This compound Dose (Route) | Analyte | Maximum % Increase from Basal Levels | Antagonist Blockade | Reference |
| Striatum | Rat | 3 and 10 mg/kg (i.p.) | Acetylcholine | 40-60% | SCH 23390 | [3] |
| Striatum | Rat | 17.5 mg/kg (i.p.) | Acetylcholine | Less effective than lower doses | Not specified | [8] |
| Prefrontal Cortex | Rat | 10 mg/kg (i.p.) | Acetylcholine | ~300% | SCH 23390 | [3] |
Note: i.p. = intraperitoneal
Experimental Protocols
I. In Vivo Microdialysis for Neurotransmitter Release
This protocol details the procedure for measuring this compound-induced changes in extracellular acetylcholine and dopamine levels in the rat brain.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound hydrochloride
-
SCH 23390 hydrochloride (D1 antagonist)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis probes (e.g., CMA 12) with appropriate molecular weight cutoff
-
Guide cannula (e.g., CMA 7)
-
Microsyringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (HPLC-ECD or LC-MS/MS)
Procedure:
-
Guide Cannula Implantation Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.[9]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates from a rat brain atlas.[9]
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement and jeweler's screws.[9]
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 24-48 hours post-surgery.[9]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently handle the rat to minimize stress.[10]
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula.[10]
-
Connect the probe inlet to a microsyringe pump and the outlet to a refrigerated fraction collector.[11]
-
Place the animal in a freely moving animal system.[11]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).[11]
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.[11]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11]
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
For antagonist studies, administer SCH 23390 prior to this compound.[3]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using a validated analytical method such as HPLC-ECD or LC-MS/MS.[12][13][14][15]
-
For acetylcholine analysis using HPLC-ECD, an acetylcholinesterase inhibitor (e.g., neostigmine) may be included in the perfusion fluid to prevent degradation and increase detectable levels.[12]
-
Quantify the neurotransmitter levels by comparing the peak areas to a standard curve.
-
II. Analytical Methodology: HPLC-ECD for Acetylcholine
System Components:
-
HPLC system with a pump, injector, and electrochemical detector.
-
Analytical column suitable for acetylcholine separation.
-
Immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline (B1196258) oxidase.
Mobile Phase:
-
Prepare a suitable buffer solution (e.g., phosphate (B84403) buffer) containing a reagent like sodium octanesulfonic acid for ion-pairing chromatography.
Procedure:
-
Set up the HPLC-ECD system and allow it to equilibrate.
-
Inject a standard solution of acetylcholine to determine its retention time.
-
Inject the collected microdialysate samples.
-
The acetylcholine in the sample is separated on the column and then flows through the IMER.
-
In the IMER, acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then converts choline to betaine (B1666868) and hydrogen peroxide.
-
The electrochemical detector measures the hydrogen peroxide, which generates a signal proportional to the acetylcholine concentration.[13]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates D1 receptors, leading to cAMP production and PKA activation.
Experimental Workflow for this compound Microdialysis Study
Caption: Workflow for a this compound microdialysis experiment in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 agonist this compound releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. besjournal.com [besjournal.com]
Application Notes and Protocols for Electrophysiology Recording with Dihydrexidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiological recordings with the D1-like dopamine (B1211576) receptor agonist, Dihydrexidine (B1670578). This document includes detailed protocols for both in vitro and in vivo preparations, a summary of expected electrophysiological effects with quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective full agonist for the D1-like family of dopamine receptors (D1 and D5 receptors), exhibiting approximately 10-fold selectivity over D2 receptors.[1][2] It has been utilized in research to investigate the roles of D1 receptor activation in various physiological processes, including motor control, cognition, and neuronal excitability.[3][4] Understanding its effects at the cellular electrophysiological level is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.
Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Receptor Target | D1/D5 Dopamine Receptors | [1][2] |
| Action | Full Agonist | [1] |
| D1 vs. D2 Selectivity | ~10-fold | [2] |
| IC50 for D1 Receptor | ~10 nM | [1] |
| Affinity (KD) | High affinity: ~3 nM, Low affinity: ~75 nM | [1] |
Electrophysiological Effects of this compound
This compound modulates neuronal activity primarily through the activation of D1 receptors, which are coupled to the Gαs protein and subsequently stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade can lead to a variety of effects on neuronal excitability and synaptic transmission.
Modulation of Neuronal Excitability
In vivo studies have shown that this compound can have complex effects on neuronal firing rates depending on the brain region and neuron type. For example, in the medullary respiratory neurons of anesthetized cats, intravenous administration of this compound (0.8 or 1.0 mg/kg) was shown to increase the activity of inspiratory neurons while depressing expiratory neurons.[5][6]
Table 1: Effect of this compound on Phrenic Nerve Activity in Anesthetized Cats
| Parameter | Control (mean ± SE) | This compound (mean ± SE) | % Change | P-value |
| Peak Inspiratory Discharge Intensity | 100 ± 0 | 111.9 ± 3.4 | +11.9% | < 0.01 |
| Inspiratory Phase Duration (s) | 1.8 ± 0.1 | 2.1 ± 0.1 | +16.7% | < 0.01 |
| Expiratory Phase Duration (s) | 2.5 ± 0.2 | 2.7 ± 0.2 | +8.0% | > 0.05 |
| Respiratory Cycle Frequency (min-1) | 15.6 ± 1.0 | 13.7 ± 0.9 | -12.2% | < 0.01 |
Data adapted from Lalley, P. M. (2009).[5]
Modulation of Synaptic Transmission and Plasticity
Activation of D1 receptors by agonists has been shown to modulate both excitatory and inhibitory synaptic transmission. D1 receptor activation can enhance NMDA receptor-mediated currents and facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[7] Conversely, effects on GABAergic transmission have also been reported, suggesting a complex role in regulating the balance of excitation and inhibition in neuronal circuits.[8][9]
Experimental Protocols
The following are generalized protocols for whole-cell patch-clamp recording in brain slices and in vivo single-unit recording with this compound application. Researchers should optimize these protocols for their specific experimental preparations and questions.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol describes the procedures for obtaining whole-cell recordings from neurons in acute brain slices and assessing the effects of this compound.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Slicing Solution (Ice-cold): Can be a modified aCSF with lower Ca2+ and higher Mg2+ or an NMDG-based solution to improve slice health.[10][11]
-
Intracellular Solution (K-Gluconate based for current-clamp): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in water or a suitable solvent and store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.
-
D1 Receptor Antagonist (e.g., SCH23390): For control experiments to confirm D1 receptor-mediated effects.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~2 ml/min) at a physiological temperature (e.g., 30-32°C).
-
Visualize neurons using DIC or fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and firing properties in response to current injections.
-
In voltage-clamp mode, hold the neuron at appropriate potentials to record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
4. This compound Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically through a dose-response curve.
-
Record the electrophysiological parameters of interest during drug application.
-
Perform a washout by perfusing with drug-free aCSF and record for at least 15-20 minutes to observe any reversal of the effects.
-
For control experiments, co-apply a D1 receptor antagonist or apply the antagonist prior to this compound application.
Protocol 2: In Vivo Single-Unit Extracellular Recording
This protocol outlines the general procedure for recording the activity of single neurons in an anesthetized animal during systemic or local application of this compound.
1. Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia machine and monitoring equipment
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Electrophysiology recording system (amplifier, data acquisition system)
-
This compound solution for injection (intravenous or intraperitoneal) or microiontophoresis.
2. Animal Preparation and Surgery:
-
Anesthetize the animal (e.g., rat or mouse) with a suitable anesthetic (e.g., urethane (B1682113) or isoflurane) and maintain a stable level of anesthesia throughout the experiment.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
3. Single-Unit Recording:
-
Slowly lower the microelectrode into the brain using a microdrive.
-
Monitor the audio and visual representation of the neural signal to identify single-unit activity.
-
Isolate a single neuron with a good signal-to-noise ratio.
-
Record the baseline firing rate and pattern of the neuron for a stable period (e.g., 5-10 minutes).
4. This compound Administration:
-
Systemic Administration:
-
Administer this compound via intravenous or intraperitoneal injection at a predetermined dose (e.g., 0.3 - 10 mg/kg).[4]
-
Continuously record the firing activity of the isolated neuron to observe the drug's effect over time.
-
-
Microiontophoresis (for local application):
-
Use a multi-barreled micropipette with one barrel for recording and others containing this compound and control solutions.
-
Apply this compound directly onto the recorded neuron using small ejection currents.
-
Record the change in firing rate during and after the drug application.
-
5. Data Analysis:
-
Spike sort the recorded data to isolate the activity of individual neurons.
-
Analyze changes in firing rate, firing pattern (e.g., burst firing), and other relevant parameters before, during, and after this compound application.
Visualizations
D1 Receptor Signaling Pathway
Caption: D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Logical Relationship of this compound's Effects
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The D1 agonist this compound releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of dopamine D1/D5 receptors facilitates the induction of presynaptic long-term potentiation at hippocampal output synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of GABAergic synaptic currents and current responses by α-thujone and dihydroumbellulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of GABAergic neurotransmission in the brain by dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. protocols.io [protocols.io]
Troubleshooting & Optimization
common adverse effects of Dihydrexidine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects of Dihydrexidine observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Behavioral Changes in Rodents
Problem: You are observing excessive grooming, sniffing, or locomotion in rats following this compound administration, potentially interfering with the primary experimental endpoints.
Possible Causes and Solutions:
-
Dose-Related Effects: this compound's effects on behavior are strongly dose-dependent. Increased locomotion is more prominent at higher doses (e.g., 3 and 30 mg/kg), while increased sniffing can be seen at doses of 1.0 mg/kg and above.[1][2] Grooming may follow an inverted U-shaped dose-response curve.[1][2]
-
Troubleshooting Step: Review your current dosage in relation to the published literature. Consider performing a dose-response study to identify a dose that minimizes these behavioral effects while still achieving the desired pharmacological action.
-
-
D1 Receptor Overstimulation: These behavioral changes are primarily mediated by the stimulation of dopamine (B1211576) D1 receptors.[1][2]
-
Acclimation and Habituation: Insufficient acclimation of the animals to the testing environment can exacerbate behavioral responses.
-
Troubleshooting Step: Ensure a sufficient habituation period for the animals in the testing cages before drug administration and observation. This helps to establish a stable baseline behavior.
-
Issue: Significant Drop in Blood Pressure or Increase in Heart Rate in Primates
Problem: You are observing significant hypotension and/or tachycardia in non-human primates, which may compromise the animal's welfare and the integrity of the study.
Possible Causes and Solutions:
-
Dose and Infusion Rate: Hypotension has been identified as a dose-limiting adverse effect of this compound.[3] The speed of intravenous infusion can also significantly impact the severity of this effect.
-
Troubleshooting Step: If administering intravenously, consider reducing the infusion rate. A slower administration may mitigate the acute drop in blood pressure. Additionally, re-evaluate the dose. Smaller subcutaneous doses have been found to be safer in some contexts.
-
-
Anesthesia Interaction: The hypotensive effects of this compound may be potentiated by certain anesthetics.
-
Troubleshooting Step: Review the anesthetic protocol. If possible, select an anesthetic with minimal impact on blood pressure or consider conducting studies in conscious, telemetered animals to avoid the confounding effects of anesthesia.
-
-
Volume Status of the Animal: Dehydrated animals may be more susceptible to the hypotensive effects of this compound.
-
Troubleshooting Step: Ensure animals are adequately hydrated before and during the experiment. Monitor fluid intake and consider providing supplemental fluids if necessary.
-
Issue: Hypothermia in Rodents
Problem: You are observing a decrease in the core body temperature of rats after this compound administration.
Possible Causes and Solutions:
-
Dose-Dependent Hypothermia: this compound can cause a dose-dependent decrease in core body temperature in rats.[4]
-
Troubleshooting Step: If hypothermia is a concern for your experimental outcomes, consider reducing the dose. The effect is mediated by D1 receptor activation, so confirming the dose-response relationship in your specific experimental setup is crucial.[4]
-
-
Ambient Temperature: A low ambient temperature in the laboratory can exacerbate drug-induced hypothermia.
-
Troubleshooting Step: Maintain a stable and appropriate ambient temperature for the animals. Consider the use of warming pads or other temperature support, especially for animals that are sedated or anesthetized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound reported in animal studies?
A1: The most frequently reported adverse effects in animal studies include behavioral changes in rats (increased locomotion, sniffing, and grooming), dose-limiting hypotension and tachycardia (particularly in primates), and a dose-dependent decrease in core body temperature in rats.[1][2][3][4]
Q2: Are the behavioral effects of this compound in rats mediated by D1 or D2 receptors?
A2: Studies have shown that the behavioral effects of this compound in rats, such as increased grooming, locomotion, and sniffing, are primarily mediated by D1 receptors. These effects can be antagonized by the selective D1 antagonist SCH23390.[1][2]
Q3: Is there a risk of convulsions with this compound administration in animals?
A3: In studies with rats, there has been no indication of convulsions, even at high doses.[1][2]
Q4: What is the recommended route of administration to minimize cardiovascular side effects?
A4: While intravenous administration has been associated with profound hypotension, smaller subcutaneous doses have been reported to be safer.[3] The optimal route and dose will depend on the specific research question and animal model.
Q5: How can I monitor the cardiovascular effects of this compound in my animal studies?
A5: For non-rodent species, the use of telemetry is recommended to monitor cardiovascular function (ECG, heart rate, and blood pressure) in conscious, unrestrained animals. This method provides high-quality data and avoids the confounding effects of restraint and anesthesia.
Data Presentation
Table 1: Summary of Behavioral Effects of this compound in Rats
| Behavior | Dose Range (mg/kg) | Observation | Citation(s) |
| Grooming | 0.3 - 30 | Increased frequency with an inverted U-shaped dose-response. | [1][2] |
| Sniffing | ≥ 1.0 | Significantly increased frequency. | [1][2] |
| Locomotion | 3 and 30 | Significantly increased at higher doses. | [1][2] |
| Licking, Gnawing, Rearing | 0.3 - 30 | Not systematically affected. | [1][2] |
| Convulsions | 0.3 - 30 | No indication of convulsions. | [1][2] |
Table 2: Summary of Physiological Effects of this compound in Animal Studies
| Effect | Animal Model | Dose Range | Observation | Citation(s) |
| Hypothermia | Rat | 2.0 - 8.0 mg/kg (s.c.) | Dose-dependent decrease in core temperature. | [4] |
| Hypotension | Primate (Human Clinical Trial) | Dose-limiting | A dose-limiting adverse effect, especially with rapid intravenous infusion. | [3] |
| Tachycardia | Primate (Human Clinical Trial) | Dose-limiting | Observed as a dose-limiting adverse effect. | [3] |
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Behavioral Changes in Rats
Objective: To quantify the effects of this compound on spontaneous behaviors in rats.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Behavioral scoring software or checklist
Procedure:
-
Animal Acclimation: House rats individually for at least 3 days before the experiment with ad libitum access to food and water. Handle each rat daily for at least 3 minutes to acclimate them to the experimenter.
-
Habituation: On the day of the experiment, place each rat in an individual observation chamber and allow for a 30-60 minute habituation period.
-
Drug Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Behavioral Observation: Immediately after injection, begin observing and scoring the behavior of each rat for a predetermined period (e.g., 60 minutes). If using video recording, start recording immediately after injection.
-
Scoring: Use a time-sampling procedure (e.g., scoring the predominant behavior every 60 seconds) or a frequency count for specific behaviors. The behaviors to be scored should include, but are not limited to:
-
Grooming (face washing, body licking)
-
Sniffing (olfactory exploration of the environment)
-
Locomotion (number of cage crossings)
-
Rearing (standing on hind legs)
-
Licking/Gnawing
-
Resting/Sleeping
-
-
Data Analysis: Analyze the frequency or duration of each behavior. Compare the results between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualization
References
- 1. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrexidine Dosage Optimization for Behavioral Assays: A Technical Support Guide
Welcome to the technical support center for optimizing Dihydrexidine (B1670578) (DHX) dosage in behavioral assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the D1 and D5 dopamine (B1211576) receptors.[1] It has a lower affinity for the D2 receptor.[2][3] Its primary mechanism involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4]
Q2: What are the common behavioral effects observed after this compound administration in rodents?
A2: In rats, this compound has been shown to significantly increase behaviors such as grooming, sniffing, and locomotion.[2][3] The dose-response curve for some behaviors, like grooming, can be an inverted U-shape.[2][3]
Q3: What is a typical starting dose for this compound in rat behavioral studies?
A3: Based on dose-response studies, a dose of 3 mg/kg administered intraperitoneally (i.p.) has been shown to produce prominent dopamine D1 receptor agonist effects in vivo.[5][6] However, effective doses in rats have been reported to range from 0.3 mg/kg to 30 mg/kg, depending on the specific behavior being assessed.[2][3][7] For cognitive enhancement, a lower dose of 0.3 mg/kg (i.p.) has been shown to be effective in a passive avoidance task.[8][9]
Q4: What is the bioavailability and half-life of this compound?
A4: this compound has poor oral bioavailability and a short pharmacokinetic half-life.[1][4] This often necessitates administration via injection (e.g., intraperitoneal or subcutaneous).
Q5: Are there any known side effects of this compound in animal studies?
A5: Yes, a notable side effect is a dose-dependent decrease in core body temperature (hypothermia) in rats.[10] At higher doses, D2 receptor-related effects may also be observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable behavioral effect. | Dosage too low: The administered dose may be below the threshold for eliciting a behavioral response. | Gradually increase the dose in subsequent experiments. Refer to the dose-response tables below for guidance on effective ranges for specific behaviors. |
| Incorrect route of administration: this compound has poor oral bioavailability. | Ensure administration is via a parenteral route such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection. | |
| Drug degradation: Improper storage or handling of the this compound solution. | Prepare fresh solutions for each experiment and store them according to the manufacturer's instructions, typically at -20°C or -80°C for stock solutions.[6] | |
| Inconsistent or highly variable results between subjects. | Individual differences in metabolism or receptor sensitivity. | Increase the number of subjects per group to improve statistical power. Ensure consistent handling and injection procedures for all animals. |
| Inverted U-shaped dose-response: The dose may be on the descending limb of the dose-response curve, leading to reduced effects. | Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship for your specific assay. | |
| Observation of adverse effects (e.g., significant hypothermia, sedation). | Dosage too high: The dose is likely in the suprathreshold range, leading to off-target effects or excessive D1 receptor stimulation. | Reduce the dosage. Monitor core body temperature if hypothermia is a concern. Consider the potential for D2 receptor activation at higher doses. |
| Precipitation or cloudiness in the prepared this compound solution. | Poor solubility: The drug may not be fully dissolved in the chosen vehicle. | This compound hydrochloride is soluble in water and DMSO.[6] Ensure the appropriate solvent is used and consider using an ultrasonic bath to aid dissolution.[6] Prepare solutions fresh before use. |
Quantitative Data Summary
Table 1: Dose-Dependent Behavioral Effects of this compound in Rats
| Dose (mg/kg, i.p.) | Locomotion | Grooming | Sniffing | Cognitive Enhancement (Passive Avoidance) | Source |
| 0.3 | - | - | - | Significant Improvement | [8][9] |
| 1.0 | - | Increased | Increased | - | [2][3] |
| 3.0 | Increased | Increased | Increased | - | [2][3] |
| 10.0 | - | Decreased (relative to 3.0 mg/kg) | Increased | - | [2][3] |
| 30.0 | Increased | - | Increased | - | [2][3] |
Table 2: Effects of this compound on Acetylcholine (B1216132) Release in Rats
| Dose (mg/kg, i.p.) | Brain Region | Change in Acetylcholine Release | Source |
| 3.0 | Striatum | ~50% increase | [7][8][9] |
| 10.0 | Striatum | ~50% increase | [7][8][9] |
| 10.0 | Frontal Cortex | ~200% increase | [7][8][9] |
| 17.5 | Striatum | Less effective than lower doses | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol is for preparing a solution from a lyophilized powder.
Materials:
-
Vial of this compound hydrochloride (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline or sterile water)
-
Sterile syringes and needles
-
Alcohol wipes
-
Vortex mixer or sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle to achieve the desired final concentration for injection.
-
Aseptically wipe the rubber septa of the this compound vial and the vehicle vial with an alcohol wipe.
-
Using a sterile syringe, draw up the calculated volume of the vehicle.
-
Inject the vehicle into the this compound vial.
-
Gently swirl or vortex the vial until the powder is completely dissolved. A sonicator can be used to aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For administration, draw the required volume of the this compound solution into a new sterile syringe.
Protocol 2: Open Field Test in Rats
This protocol outlines a typical open field test to assess locomotor activity.
Materials:
-
Open field arena (e.g., 1m x 1m)
-
Video recording and tracking software
-
Prepared this compound solution
-
Vehicle solution (for control group)
-
Syringes for injection
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer the calculated dose of this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection.
-
Pre-Test Interval: Place the rat back in its home cage for a specific period (e.g., 15-30 minutes) to allow for drug absorption and onset of action.
-
Testing: Gently place the rat in the center of the open field arena.
-
Data Collection: Record the rat's activity for a set duration (e.g., 5-15 minutes) using the video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and frequency of specific behaviors (e.g., rearing, grooming).
-
Post-Test: Remove the rat from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with a cleaning solution to remove any olfactory cues before testing the next animal.
Visualizations
References
- 1. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D1 receptor agonists in rats trained to discriminate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 8. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D1 agonist this compound releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Dihydrexidine-induced hypotension in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing Dihydrexidine-induced hypotension in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does This compound (B1670578) cause hypotension?
A1: this compound is a potent and selective full agonist for dopamine (B1211576) D1 and D5 receptors. Its hypotensive effect is primarily a result of D1 receptor-mediated vasodilation. These D1-like receptors are located on vascular smooth muscle, particularly in the cerebral, coronary, renal, and mesenteric blood vessels.[1] Activation of these peripheral D1 receptors leads to a relaxation of the blood vessels, resulting in a decrease in blood pressure.[1] This effect is especially pronounced in the renal and cerebral vasculature.[1]
Q2: How significant is the hypotensive effect of this compound?
A2: The hypotensive effect of this compound can be significant and is often a dose-limiting factor in both preclinical and clinical studies.[2] The magnitude of the blood pressure drop is dependent on the dose, the rate of administration, and the animal model being used. Rapid intravenous infusions are particularly associated with profound hypotension.[2]
Q3: Are there any other mechanisms that contribute to this compound-induced hypotension?
A3: While D1 receptor agonism is the primary mechanism, this compound also has a weaker affinity for alpha-2 adrenoceptors. Agonism at alpha-2 adrenoceptors can also contribute to a decrease in blood pressure by reducing sympathetic outflow from the central nervous system. However, the primary driver of this compound-induced hypotension is considered to be its potent D1 receptor activity.
Q4: Can tolerance develop to the hypotensive effects of this compound?
A4: The available information does not extensively detail the development of tolerance to the hypotensive effects of this compound with chronic administration. However, in clinical settings, dose-limiting hypotension has been consistently observed, suggesting that acute tolerance may not be sufficient to overcome this side effect with high doses or rapid infusions.
Troubleshooting Guides
Issue: Unexpected or Severe Hypotension Observed During this compound Administration
Potential Causes:
-
Rapid Infusion Rate: Bolus injections or rapid intravenous infusions can lead to a sudden and significant drop in blood pressure.[2]
-
High Dose: The dose of this compound may be too high for the specific animal model or individual subject.
-
Dehydration: Inadequate hydration can exacerbate the hypotensive effects of vasodilators.
-
Anesthesia: Certain anesthetics can have synergistic hypotensive effects with this compound.
Solutions:
-
Reduce Infusion Rate: Administer this compound as a slow intravenous infusion rather than a bolus injection. Titrating the dose slowly can help to mitigate the acute hypotensive response.
-
Dose Titration: Begin with a lower dose of this compound and gradually escalate to the desired dose while closely monitoring blood pressure.
-
Ensure Adequate Hydration: Provide supplemental fluids, such as a co-infusion of normal saline, to maintain adequate intravascular volume.
-
Pharmacological Countermeasures:
-
Domperidone (B1670879) Pre-treatment: Administer domperidone, a peripherally selective dopamine D2 receptor antagonist, prior to this compound administration. Domperidone can counteract the peripheral dopamine-mediated vasodilation without crossing the blood-brain barrier and interfering with central D1 receptor effects.[3][4][5][6]
-
Yohimbine (B192690) Administration: In cases where alpha-2 adrenergic effects are suspected to contribute to hypotension, the alpha-2 antagonist yohimbine may be considered.[7][8][9]
-
Issue: Tachycardia Observed Alongside Hypotension
Potential Cause:
-
Reflex Tachycardia: A significant drop in blood pressure can trigger a baroreceptor reflex, leading to a compensatory increase in heart rate.
Solutions:
-
Mitigate Hypotension: The primary approach to managing reflex tachycardia is to prevent or lessen the initial hypotensive event using the strategies outlined above (slower infusion, dose titration, fluid support).
-
Monitor Heart Rate: Continuously monitor heart rate along with blood pressure to assess the overall cardiovascular response.
-
Consider Beta-Blockers with Caution: In severe cases, a beta-blocker could be considered to control heart rate, but this should be done with extreme caution as it may worsen hypotension. This is generally not recommended without careful consideration of the experimental goals.
Data Presentation
Table 1: this compound Dose and Cardiovascular Effects in Animal Models
| Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Reference |
| Cat | Not specified | Intravenous | ↓ 12 ± 3.8 mmHg | No significant change | [10] |
| Dog | Not specified | Intravenous | ↓ (Reduces renal vascular resistance) | Not specified | [1] |
| Rat | 3 mg/kg | Intraperitoneal | Not specified (noted for D1 agonist effects) | Not specified | [11] |
| Rat (6-OHDA model) | 2.5 and 5.0 mg/kg | Intraperitoneal | Not specified (measured contralateral rotation) | Not specified | [12] |
| Parkinson's Patients | 2 - 70 mg | Intravenous (15 or 120 min infusion) | Dose-limiting hypotension | Tachycardia observed | [2] |
Experimental Protocols
Protocol 1: Slow Infusion of this compound in Rats with Blood Pressure Monitoring
Objective: To administer this compound while minimizing the risk of severe hypotension.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Intravenous catheter
-
Blood pressure monitoring system (e.g., tail-cuff or arterial line)
-
Anesthetized rat
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Insert an intravenous catheter into a suitable vein (e.g., tail vein or femoral vein).
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. For example, for a 1 mg/kg dose in a 300g rat to be administered over 30 minutes with an infusion rate of 1 ml/hr, the concentration would be 0.9 mg/ml.
-
Blood Pressure Monitoring: Begin baseline blood pressure and heart rate monitoring.
-
This compound Infusion: Start the infusion of this compound at a slow, controlled rate. A starting point could be an infusion period of 15-30 minutes.
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate throughout the infusion and for a designated period afterward.
-
Troubleshooting: If a significant drop in blood pressure is observed, consider pausing the infusion, reducing the infusion rate, or administering a bolus of saline.
Protocol 2: Pre-treatment with Domperidone to Mitigate this compound-Induced Hypotension
Objective: To prevent or reduce the hypotensive effects of this compound using a peripheral dopamine antagonist.
Materials:
-
Domperidone
-
This compound hydrochloride
-
Appropriate vehicles for each drug (e.g., saline, DMSO)
-
Administration supplies (syringes, needles for IP or IV injection)
-
Anesthetized rat with blood pressure monitoring
Procedure:
-
Animal and Drug Preparation: Prepare the anesthetized rat and this compound solution as described in Protocol 1. Prepare the Domperidone solution in its appropriate vehicle.
-
Domperidone Pre-treatment: Administer Domperidone at a dose of 1-5 mg/kg via intraperitoneal (IP) injection 30-60 minutes before the planned this compound administration.
-
Baseline Monitoring: Establish a stable baseline blood pressure and heart rate after Domperidone administration.
-
This compound Administration: Administer this compound as a slow infusion as described in Protocol 1.
-
Comparative Analysis: Compare the changes in blood pressure and heart rate in animals pre-treated with Domperidone to a control group receiving only this compound.
Visualizations
Caption: this compound's primary signaling pathway leading to hypotension.
Caption: Experimental workflow for preventing this compound-induced hypotension.
Caption: Troubleshooting logic for this compound-induced hypotension.
References
- 1. quora.com [quora.com]
- 2. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute orthostatic hypotension when starting dopamine agonist therapy in parkinson disease: the role of domperidone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Domperidone for Hypotension in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of yohimbine, an alpha 2-adrenoceptor antagonist, on experimental neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenoceptor selectivities and haemodynamic effects of WY26392 and yohimbine in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antagonistic effects of atipamezole and yohimbine on stress-related neurohormonal and metabolic responses induced by medetomidine in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrexidine In Vivo Pharmacokinetics: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the dopamine (B1211576) D1 receptor agonist, dihydrexidine (B1670578). The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in vivo?
A1: The in vivo half-life of this compound has been reported with significant variability, which appears to be dependent on the species and the route of administration. Generally, a half-life of 1 to 2 hours is cited.[1][2] However, a clinical study in patients with Parkinson's disease reported a much shorter plasma half-life of less than 5 minutes following intravenous infusion.[3][4] This discrepancy highlights the compound's unfavorable pharmacokinetic profile.[5][6][7]
Q2: Why is there a significant difference in the reported half-life of this compound?
A2: The notable difference between the 1-2 hour half-life and the sub-5-minute half-life is likely attributable to several factors including:
-
Route of Administration: The very short half-life was observed after intravenous (IV) administration, which introduces the drug directly into systemic circulation, making it immediately available for metabolism and elimination.[3][4] Other routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, can result in slower absorption and thus a longer apparent half-life.
-
First-Pass Metabolism: this compound has poor oral bioavailability, suggesting extensive first-pass metabolism in the liver and gut wall.[1] While this is most relevant for oral administration, rapid metabolism by enzymes present in high concentrations in the liver and blood can also contribute to a short half-life after IV administration.
-
Patient Population: The study reporting the very short half-life was conducted in patients with Parkinson's disease.[3][4] It is possible that disease-related physiological changes or concomitant medications could influence drug metabolism.
Q3: What is the clearance of this compound in vivo?
A3: There is limited publicly available quantitative data on the clearance of this compound in various species. Its "unfavorable pharmacokinetic profile" and very short half-life following intravenous administration in humans are indicative of rapid clearance from the body.[3][4][5]
Q4: What is the oral bioavailability of this compound?
A4: this compound is known to have poor oral bioavailability.[1] This is a critical consideration for experimental design, as oral administration may not achieve desired systemic concentrations.
Troubleshooting Guides
Issue: My in vivo experiment shows a much shorter half-life for this compound than expected.
-
Possible Cause 1: Rapid Metabolism. this compound is a catechol, making it a likely substrate for enzymes such as catechol-O-methyltransferase (COMT) and sulfotransferases, which are abundant in the liver and other tissues. This can lead to very rapid clearance.
-
Troubleshooting Steps:
-
Review Administration Route: If using intravenous administration, a very short half-life is consistent with previous clinical findings.[3][4] Consider a different route of administration, such as subcutaneous or intraperitoneal, which may provide more sustained exposure.
-
Consider Metabolic Inhibition: In preclinical models, co-administration of a COMT inhibitor could be explored to determine the contribution of this pathway to this compound's rapid metabolism.
-
Analytical Method Verification: Ensure your bioanalytical method (e.g., LC-MS/MS) is validated and can accurately measure the low concentrations of this compound expected at later time points.
-
Issue: I am not observing the expected pharmacological effect after oral administration of this compound.
-
Possible Cause: Poor Oral Bioavailability. this compound has documented poor oral bioavailability, meaning very little of the administered dose reaches systemic circulation.[1]
-
Troubleshooting Steps:
-
Switch Administration Route: Utilize a parenteral route of administration such as intraperitoneal, subcutaneous, or intravenous injection to bypass first-pass metabolism.
-
Increase Dose (with caution): While increasing the oral dose might seem like a solution, it may lead to variability and potential gastrointestinal side effects without a proportional increase in systemic exposure. Dose escalation should be done cautiously.
-
Formulation Strategies: For research purposes, exploring different formulation strategies to enhance oral absorption could be considered, although this is a significant undertaking.
-
Data Presentation
Table 1: Summary of this compound In Vivo Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Not Specified | 1 - 2 hours | Not Specified | [1][2] |
| Plasma Half-life (t½) | Human (Parkinson's Disease) | < 5 minutes | Intravenous | [3][4] |
| Bioavailability | Not Specified | Poor | Oral | [1] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pharmacokinetic Study of this compound in Rats
This is a generalized protocol, and specific parameters should be optimized for your experimental goals.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent if necessary). The formulation should be sterile for parenteral administration.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Intraperitoneal (IP): Administer a single dose (e.g., 3 mg/kg) into the intraperitoneal cavity.[1]
-
Subcutaneous (SC): Administer a single dose (e.g., 5 mg/kg) under the skin in the dorsal region.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 15, 30, 60, 90, 120, 240, and 480 minutes.
-
-
Use an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
The method should include protein precipitation or another form of sample cleanup.
-
Use a suitable internal standard.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Putative metabolic pathways for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Oral Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges associated with the oral administration of Dihydrexidine (DHX). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving oral bioavailability with this compound?
A1: The principal challenge with oral this compound is its unfavorable pharmacokinetic profile, characterized by poor oral bioavailability and a short biological half-life.[1] Preclinical studies have shown that this compound may exhibit no significant pharmacological activity after oral administration, in stark contrast to its effectiveness when administered parenterally (e.g., intraperitoneally or intravenously). This suggests that the molecule is either poorly absorbed from the gastrointestinal (GI) tract, extensively metabolized before reaching systemic circulation (first-pass metabolism), or a combination of both.
Q2: Has the oral bioavailability of this compound been quantitatively determined?
Q3: What is the expected plasma half-life of this compound?
A3: this compound has a very short half-life. Following intravenous administration in human clinical trials, the plasma half-life was found to be less than 5 minutes. General in vivo studies also refer to a half-life of approximately 1 to 2 hours, though the route of administration in these contexts is not always specified as oral.[1] Such a rapid clearance presents a significant hurdle for maintaining therapeutic concentrations, especially when coupled with poor oral absorption.
Q4: Which metabolic pathways are likely responsible for this compound's rapid clearance?
A4: As a catechol-containing compound, this compound is susceptible to extensive metabolism. The primary metabolic pathways for such structures typically involve Phase I (oxidation) reactions mediated by Cytochrome P450 (CYP450) enzymes and Phase II (conjugation) reactions, particularly glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. These enzymatic processes, occurring in the gut wall and liver, can rapidly inactivate the drug, contributing significantly to its low oral bioavailability and short half-life.
Troubleshooting Guide
Problem 1: Very low or undetectable plasma concentrations of this compound after oral gavage in rodents.
-
Possible Cause 1: Poor Intestinal Permeability. The physicochemical properties of this compound may prevent it from efficiently crossing the intestinal epithelium.
-
Troubleshooting Step: Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to traverse an intestinal cell monolayer. This will determine its apparent permeability coefficient (Papp).
-
Possible Cause 2: Extensive First-Pass Metabolism. this compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it can enter systemic circulation.
-
Troubleshooting Step: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions. This experiment will determine the intrinsic clearance (CLint) of this compound, providing a measure of its susceptibility to hepatic metabolism.
-
Possible Cause 3: Formulation and Solubility Issues. The drug may not be adequately dissolved in the GI fluid, limiting the amount of drug available for absorption. This compound hydrochloride is reported to be soluble in water up to 10 mM.
-
Troubleshooting Step: Verify the solubility and stability of your formulation under simulated gastric and intestinal pH conditions. Consider alternative formulation strategies such as using permeation enhancers, creating amorphous solid dispersions, or using lipid-based delivery systems to improve solubility and absorption.
Problem 2: High variability in plasma concentrations between experimental subjects.
-
Possible Cause 1: Inconsistent Dosing Technique. Improper oral gavage technique can lead to dosing errors or reflux of the administered compound.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage procedures. Verify the gavage needle depth and administration speed to minimize stress and prevent administration into the trachea.
-
Possible Cause 2: Physiological Differences. Factors such as food intake (fasted vs. fed state), GI tract pH, and gastric emptying time can vary between animals and significantly impact drug absorption.
-
Troubleshooting Step: Standardize experimental conditions. Ensure all animals are fasted for a consistent period before dosing. Control for other environmental factors that may induce stress and affect GI physiology.
Data Presentation
While specific experimental values for this compound are not publicly available, the following table provides reference values for interpreting in vitro experimental outcomes. Researchers can compare their own data for this compound against these benchmarks to classify its properties and guide further development.
| Parameter | Assay | Low | Moderate | High |
| Permeability | Caco-2 Papp (10⁻⁶ cm/s) | < 1.0 | 1.0 - 10.0 | > 10.0 |
| Metabolic Stability | Liver Microsome CLint (µL/min/mg protein) | < 15 | 15 - 50 | > 50 |
| Expected Absorption | Human Intestinal Absorption (%) | 0 - 20% | 20 - 70% | 70 - 100% |
Visualizations
The following diagrams illustrate the key challenges and a logical workflow for troubleshooting oral this compound experiments.
References
Dihydrexidine Drug-Drug Interaction Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the drug-drug interaction (DDI) profile of dihydrexidine (B1670578). Due to the limited publicly available data on specific DDI studies for this compound, this resource offers general best practices, troubleshooting advice for common experimental challenges, and hypothetical scenarios based on the known pharmacokinetic and pharmacodynamic properties of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway for this compound?
A: There is limited specific information in published literature detailing the complete metabolic pathway of this compound. As a catechol-like structure, it is plausible that it may undergo metabolism via catechol-O-methyltransferase (COMT) and/or sulfation, similar to other catecholamines. It may also be a substrate for cytochrome P450 (CYP) enzymes, although the specific isozymes have not been identified. Researchers should consider conducting in vitro metabolism studies with human liver microsomes and recombinant CYP enzymes to identify the key metabolic routes.
Q2: Are there any known clinically significant drug-drug interactions with this compound?
A: Specific clinical drug-drug interaction studies for this compound are scarce. A pilot study in schizophrenia patients who were on stable, non-D1-blocking antipsychotic medications reported no observed medication interactions with a single subcutaneous dose of this compound.[1] However, the specific antipsychotics were not named, and comprehensive interaction studies are lacking.[1] Given its potent dopamine (B1211576) D1 receptor agonism, pharmacodynamic interactions with other dopaminergic agents (e.g., antipsychotics, other Parkinson's medications) are highly likely.
Q3: What is the pharmacokinetic profile of this compound and how might it influence DDI studies?
A: this compound has what is often described as an unfavorable pharmacokinetic profile, characterized by poor oral bioavailability and a very short plasma half-life, ranging from less than 5 minutes to 1-2 hours.[2][3][4] This rapid clearance suggests extensive first-pass metabolism. When designing DDI studies, this short half-life necessitates rapid and frequent sampling to accurately determine pharmacokinetic parameters. The high first-pass metabolism also points to a high potential for interactions with drugs that inhibit or induce metabolizing enzymes in the liver and gut wall.
Troubleshooting Experimental Challenges
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High variability in this compound plasma concentrations between subjects. | 1. Genetic polymorphisms in metabolizing enzymes (e.g., COMT, CYPs). 2. Concomitant medications or dietary supplements affecting enzyme activity. 3. Differences in administration technique (for subcutaneous or intravenous routes). | 1. Genotype subjects for relevant metabolizing enzymes if initial data suggests high variability. 2. Carefully screen and control for concomitant medications and supplements. 3. Standardize administration procedures and ensure proper training of personnel. |
| Unexpectedly low or high exposure (AUC) of a co-administered drug in the presence of this compound. | 1. this compound may be an inhibitor or inducer of the metabolic pathway of the co-administered drug. 2. Competition for plasma protein binding. | 1. Conduct in vitro studies with recombinant enzymes to assess the inhibitory or inductive potential of this compound on the relevant metabolic enzymes. 2. Measure the free fraction of both drugs in plasma to assess for protein binding displacement. |
| Inconsistent or unexpected pharmacodynamic responses (e.g., blood pressure changes, motor activity). | 1. Pharmacodynamic synergism or antagonism with co-administered drugs. 2. this compound's known hypotensive effects may be potentiated or masked.[3][5] | 1. Carefully select co-administered drugs to avoid overlapping pharmacodynamic effects where possible. 2. Implement continuous and rigorous monitoring of relevant pharmacodynamic markers. |
Experimental Protocols: A General Framework
While specific protocols for this compound DDI studies are not widely published, researchers can adapt standard methodologies.
In Vitro Enzyme Inhibition/Induction Studies
Objective: To determine the potential of this compound to inhibit or induce key drug-metabolizing enzymes (e.g., major CYP isoforms).
Methodology:
-
Inhibition Assay:
-
Incubate human liver microsomes or recombinant human CYP enzymes with a panel of probe substrates for specific CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
Introduce this compound at a range of concentrations.
-
Measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value for this compound against each enzyme.
-
-
Induction Assay:
-
Culture human hepatocytes and treat with varying concentrations of this compound for 48-72 hours.
-
Include positive and negative controls (e.g., rifampicin (B610482) for CYP3A4 induction).
-
Measure the mRNA levels of target CYP enzymes using qRT-PCR and/or the enzymatic activity using probe substrates.
-
Visualizing Experimental Logic and Pathways
The following diagrams illustrate general workflows and potential metabolic pathways that researchers should consider.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. quora.com [quora.com]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective high potency full dopamine D-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Therapeutic Window of Dihydrexidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydrexidine (DHX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic window of this potent dopamine (B1211576) D1/D5 receptor agonist.
This compound has shown promise in preclinical models for conditions such as Parkinson's disease and cognitive deficits in schizophrenia. However, its clinical utility is hampered by a narrow therapeutic window, characterized by a short plasma half-life, poor oral bioavailability, and dose-limiting side effects, most notably hypotension.[1][2][3][4] This guide offers insights and practical protocols to help overcome these limitations.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the therapeutic window of this compound?
The primary challenges limiting this compound's therapeutic window are:
-
Unfavorable Pharmacokinetics: DHX has a very short plasma half-life of less than 5 minutes and poor oral bioavailability.[2][3]
-
Dose-Limiting Hypotension: Intravenous administration can lead to profound hypotension and tachycardia, which has halted some clinical trials.[5]
-
Moderate Receptor Selectivity: While it is a full agonist at D1/D5 receptors, it has an approximately 10-fold selectivity over D2 receptors, which could contribute to off-target effects at higher doses.[6]
2. What formulation strategies can be employed to improve this compound's pharmacokinetic profile?
Several strategies can be explored to prolong the half-life and improve the bioavailability of DHX:
-
Prodrugs: Synthesizing prodrugs by creating ester or ether linkages on the catechol hydroxyl groups can enhance lipophilicity and metabolic stability.[7][8][9][10][11][] This can improve oral absorption and provide a sustained release of the active drug.
-
Sustained-Release Formulations: Encapsulating DHX in biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide a controlled and sustained release of the drug over an extended period.[13][14][15][16][17]
-
Liposomal Formulations: Encapsulating DHX in liposomes can improve its solubility, stability, and pharmacokinetic profile, potentially reducing its rapid clearance from circulation.[18][19][20][21][22]
3. How can I address solubility issues with this compound in my experiments?
This compound hydrochloride is soluble in water up to 10 mM and in DMSO up to 50 mM. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous assay buffer. To avoid precipitation, ensure the final DMSO concentration in the assay is low (typically below 0.5%) and that the final concentration of DHX does not exceed its aqueous solubility. If precipitation occurs, gentle warming or sonication may aid in dissolution.
Troubleshooting Guides
In Vitro Assays
Issue: High non-specific binding in radioligand binding assays.
-
Potential Cause: this compound's catechol structure can be prone to oxidation, leading to reactive species that bind non-specifically. Hydrophobic interactions of the ligand with filter materials or other proteins can also contribute.
-
Troubleshooting Steps:
-
Include Antioxidants: Add antioxidants like ascorbic acid (100 µM) or sodium metabisulfite (B1197395) (0.1%) to the assay buffer to prevent oxidation of the catechol group.
-
Optimize Blocking Agents: Use blocking agents such as bovine serum albumin (BSA) at 0.1-1% in the assay buffer to reduce non-specific binding to tube walls and filters.[23][24]
-
Pre-soak Filters: If using a filtration assay, pre-soak the filter plates with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Optimize Washing: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[24]
-
Lower Radioligand Concentration: Use a radioligand concentration at or below the Kd value to minimize non-specific binding.[4]
-
Issue: Inconsistent results in cAMP accumulation assays.
-
Potential Cause: Variable cell health, passage number, or inconsistent stimulation times can lead to variability. High agonist concentrations can lead to receptor desensitization or signal saturation.
-
Troubleshooting Steps:
-
Cell Culture Consistency: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a uniform density.
-
Optimize Stimulation Time: Determine the optimal stimulation time for maximal cAMP production without significant receptor desensitization. This is typically between 10 to 30 minutes for D1 agonists.
-
Use a PDE Inhibitor: Include a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a concentration of 100-500 µM in your assay to prevent the degradation of cAMP.[25][26]
-
Agonist Concentration Range: Use a wide range of DHX concentrations to generate a full dose-response curve and avoid using concentrations that are far above the EC50, which can cause signal saturation.
-
Standard Curve: Always include a cAMP standard curve in each experiment to accurately quantify the amount of cAMP produced.[25]
-
In Vivo Experiments
Issue: Significant hypotension observed after this compound administration in rodents.
-
Potential Cause: this compound is a potent vasodilator through its agonist activity at peripheral D1 receptors.[27]
-
Troubleshooting and Management Protocol:
-
Dose Selection: Start with low doses of DHX (e.g., 0.1-1 mg/kg, s.c.) and carefully escalate the dose while monitoring blood pressure.[5][28]
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) administration may lead to a less pronounced hypotensive effect compared to intravenous (i.v.) administration.
-
Blood Pressure Monitoring: Continuously monitor blood pressure using a tail-cuff system or telemetry.
-
Pharmacological Intervention:
-
Selective D1 Antagonist: To confirm that the hypotension is D1 receptor-mediated, pre-treat animals with a selective D1 antagonist like SCH 23390 (0.01-0.1 mg/kg, s.c.).[27][29][30][31][32] This should attenuate the hypotensive effect of DHX.
-
Fluid Support: In cases of severe hypotension, intravenous fluid administration can help to restore blood volume and pressure.
-
-
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |
| Dopamine D1 | ~10 nM (IC50) | [2][6] |
| Dopamine D2 | ~130 nM (IC50) | [6] |
| Alpha-2 Adrenoceptor | ~230 nM (IC50) | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | < 5 minutes | Human | Intravenous | [2] |
| Bioavailability | Poor | N/A | Oral | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol provides a general guideline for encapsulating a hydrophilic drug like this compound hydrochloride into PLGA nanoparticles. Optimization will be required based on the specific PLGA characteristics and desired nanoparticle properties.
Materials:
-
This compound hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Polyvinyl alcohol (PVA) or Pluronic F-127
-
Deionized water
-
High-shear homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare the Aqueous Phase: Dissolve PVA (e.g., 1% w/v) or Pluronic F-127 in deionized water.
-
Prepare the Organic Phase: Dissolve a known amount of PLGA in DCM or EA.
-
Prepare the Primary Emulsion (w/o): Dissolve this compound hydrochloride in a small volume of deionized water. Add this aqueous drug solution to the PLGA-containing organic phase and emulsify using a high-shear homogenizer or probe sonicator to form a water-in-oil (w/o) emulsion.
-
Form the Double Emulsion (w/o/w): Add the primary emulsion to the aqueous PVA or Pluronic F-127 solution and homogenize or sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[13]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose (B1683222) or mannitol).
Protocol 2: cAMP Accumulation Assay in HEK293 Cells
This protocol describes a method to measure this compound-stimulated cAMP accumulation in HEK293 cells transiently or stably expressing the human dopamine D1 receptor.
Materials:
-
HEK293 cells expressing the human D1 receptor
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., PBS or HBSS with 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound hydrochloride
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells into 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Pre-incubation: The next day, aspirate the culture medium and pre-incubate the cells with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.[25]
-
Agonist Stimulation: Add varying concentrations of this compound (prepared in assay buffer with IBMX) to the wells. Include a vehicle control (buffer with IBMX) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for an optimized time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.
Mandatory Visualizations
Caption: this compound-activated D1 receptor signaling pathway.
Caption: Workflow for DHX-loaded nanoparticle formulation and evaluation.
Caption: Troubleshooting logic for managing DHX-induced hypotension.
References
- 1. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acids as promoieties in prodrug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 13. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 16. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Selective antagonism of the hypotensive effects of dopamine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and femal… [ouci.dntb.gov.ua]
- 31. The effects of selective dopamine D1 or D2 receptor antagonists on the establishment of agonist-induced place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine-Induced D1 Receptor Desensitization: A Technical Support Resource
Welcome to the Technical Support Center for Dihydrexidine (B1670578) and D1 Receptor Desensitization Studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for investigating the desensitization of Dopamine (B1211576) D1 receptors induced by the full agonist, this compound (DHX).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHX) and why is it used to study D1 receptor desensitization?
A1: this compound is a potent, full agonist for the Dopamine D1 receptor. Unlike partial agonists such as SKF38393, DHX elicits a maximal response, comparable to or greater than that of dopamine in stimulating cyclic AMP (cAMP) synthesis.[1][2][3] This robust activation makes it an excellent tool to study the mechanisms of D1 receptor desensitization, the process by which the receptor's response to a stimulus is attenuated over time with continuous exposure to an agonist.
Q2: What is the primary signaling pathway activated by this compound at the D1 receptor?
A2: The canonical signaling pathway for the D1 receptor, activated by this compound, involves the coupling to Gαs/olf proteins. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[3][4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the cellular response.[4]
Q3: What are the key molecular events in this compound-induced D1 receptor desensitization?
A3: The desensitization process is initiated by the phosphorylation of the D1 receptor by G protein-coupled receptor kinases (GRKs) and PKA.[4] This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade.[5] Following uncoupling, β-arrestin facilitates the internalization of the D1 receptor from the cell surface into endosomes.[5]
Q4: Is there evidence for this compound inducing signaling through pathways other than the Gs-cAMP pathway?
A4: While the Gs-cAMP pathway is the primary signaling cascade, some studies suggest that D1 receptor activation can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).[6][7] This can occur through PKA-dependent mechanisms.[7] There is also some evidence for D1-like receptors coupling to Gq/PLC signaling, though this is more controversial and may be dependent on the specific cellular context.[4] this compound has also been noted to exhibit biased agonism, where it may preferentially activate certain signaling pathways over others.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on this compound-induced D1 receptor desensitization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cAMP response to this compound | 1. Cell health issues: Cells are overgrown, have a high passage number, or are contaminated. 2. Inactive this compound: The compound has degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incorrect cell density, incubation time, or temperature. 4. Low D1 receptor expression: The cell line used does not express sufficient levels of the D1 receptor. | 1. Cell Culture: Ensure cells are healthy, within a low passage number range, and free from contamination. Perform a cell viability assay. 2. Reagent Integrity: Use a fresh aliquot of this compound. Prepare solutions fresh for each experiment and protect from light. 3. Assay Optimization: Optimize cell seeding density and stimulation time (typically 15-30 minutes for acute cAMP response). Ensure the assay is performed at 37°C. 4. Cell Line Selection: Use a cell line known to endogenously express D1 receptors (e.g., SK-N-MC, C6 glioma) or a stably transfected cell line with confirmed D1 receptor expression. |
| High background signal in cAMP assay | 1. Constitutive receptor activity: Some cell lines may exhibit high basal D1 receptor signaling. 2. Non-specific assay interference: Components of the cell culture medium or the test compound itself may interfere with the assay. | 1. Inverse Agonist: If constitutive activity is suspected, consider using an inverse agonist to reduce basal signaling. 2. Assay Controls: Include appropriate vehicle controls and ensure that the final concentration of solvents like DMSO is consistent across all wells and does not exceed 0.5%. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Pipetting errors: Inaccurate pipetting can lead to significant variability. 3. Inconsistent incubation times: Variations in stimulation or incubation times will affect the results. | 1. Standardize Cell Culture: Use cells within a narrow passage number range for all experiments. 2. Pipetting Technique: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Precise Timing: Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Ensure precise timing for all incubation steps. |
| No observable receptor internalization | 1. Insufficient agonist concentration or incubation time: The concentration of this compound or the duration of exposure may not be sufficient to induce internalization. 2. Inappropriate detection method: The chosen method (e.g., immunocytochemistry, cell surface ELISA) may not be sensitive enough. 3. Cell line specific effects: Some cell lines may have deficits in their internalization machinery. | 1. Optimize Conditions: Perform a time-course (e.g., 0, 15, 30, 60, 120 minutes) and dose-response experiment for this compound-induced internalization. 2. Method Validation: Use a positive control for internalization (e.g., a different GPCR known to internalize in your cell line). Ensure antibodies for immunocytochemistry or ELISA are validated for detecting the receptor. 3. Alternative Cell Lines: If the problem persists, consider using a different cell line. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound's action on the D1 receptor.
Table 1: this compound Binding Affinities and Functional Potencies
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 for [3H]SCH23390 binding | Rat Striatum | ~10 nM | [9] |
| Monkey Putamen | ~20 nM | [10] | |
| High-affinity Kd | Rat Striatum | ~3 nM | [9] |
| Low-affinity Kd | Rat Striatum | ~75 nM | [9] |
| EC50 for cAMP accumulation | Rat Striatum | Full efficacy, doubles cAMP synthesis | [9] |
| Monkey Putamen | Full efficacy, comparable to dopamine | [10] |
Table 2: Time Course of D1 Receptor Desensitization and Down-regulation (Dopamine-induced)
Note: Specific time-course data for this compound is limited in the searched literature. The following data for dopamine provides a general reference for D1 receptor desensitization kinetics.
| Process | Cell Line | Half-life (t1/2) | Maximal Effect | Reference(s) |
| Desensitization | CHO cells | ~5 hours | By 20 hours | [11] |
| Down-regulation | CHO cells | ~5 hours | By 20 hours | [11] |
| Adenylyl Cyclase Desensitization | Sf9 cells | Occurs by 15 minutes | ~40% reduction | [12] |
| Receptor Internalization | Sf9 cells | Begins after desensitization, significant by 60 minutes | ~28% internalization | [12] |
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation in Whole Cells
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound stimulation of D1 receptors.
Materials:
-
Cells expressing D1 receptors (e.g., HEK293-D1, SK-N-MC)
-
Cell culture medium
-
This compound hydrochloride
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white, opaque microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: The day before the assay, seed cells into a white, opaque microplate at a pre-optimized density (e.g., 5,000-20,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the assay, perform a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Assay Execution: a. Carefully remove the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the this compound dilutions or vehicle control to the appropriate wells. d. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions provided with your specific cAMP assay kit to lyse the cells and measure cAMP levels.
-
Data Analysis: a. Plot the raw data (e.g., fluorescence ratio, luminescence) against the logarithm of the this compound concentration. b. Normalize the data to the vehicle control (0%) and a maximal response control (e.g., a high concentration of this compound or forskolin) (100%). c. Fit the normalized data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Objective: To assess the activation of the ERK1/2 signaling pathway following this compound stimulation of D1 receptors.
Materials:
-
Cells expressing D1 receptors
-
Cell culture medium
-
This compound hydrochloride
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight to reduce basal ERK activation.
-
This compound Stimulation: Treat the serum-starved cells with various concentrations of this compound or vehicle for a specific time course (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
Cell Lysis: a. Place the plates on ice and quickly wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysates to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. d. Collect the supernatants containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane to remove the primary and secondary antibodies. b. Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software. b. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. c. Plot the fold change in this ratio relative to the vehicle-treated control.
Visualizations
References
- 1. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Dihydrexidine (B1670578). The following troubleshooting guides and frequently asked questions address common issues to help ensure experimental validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, full agonist for the D1 and D5 dopamine (B1211576) receptors.[1][2] It exhibits approximately 10-fold selectivity for D1/D5 receptors over the D2 receptor.[1] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) synthesis.[3][4] While it has some affinity for D2 receptors, it displays functionally selective signaling at this receptor, which is why it often lacks behavioral effects typical of D2 agonists.[1]
Q2: What are the known off-target effects of this compound?
Beyond its activity at dopamine receptors, this compound has been shown to have affinity for α2-adrenergic receptors.[4][5] Researchers should consider these off-target effects when designing experiments and interpreting results, particularly when unexpected physiological responses are observed.
Q3: What is the stability and recommended storage for this compound?
This compound hydrochloride solutions are not recommended for long-term storage.[6] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[7] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[7] The solid form, this compound hydrochloride, should be desiccated at +4°C.
Troubleshooting Inconsistent Experimental Results
Q4: My in vivo results with this compound are highly variable. What could be the cause?
Inconsistent in vivo results can stem from several factors related to this compound's pharmacokinetic profile:
-
Poor Oral Bioavailability: this compound has low bioavailability when administered orally.[7][8] Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are more common and reliable routes of administration for animal studies.[7][9]
-
Short Half-Life: The plasma half-life of this compound is very short, often less than 5 minutes to 2 hours.[7][10][11] This rapid metabolism can lead to fluctuating plasma concentrations and variable effects. Consider experimental designs with continuous infusion or precisely timed measurements post-injection.[12][13]
-
Dose-Dependent Effects: The behavioral and physiological effects of this compound can be strongly dose-dependent and may even follow an inverted U-shaped dose-response curve for certain behaviors like grooming.[14] A thorough dose-response study is crucial to identify the optimal concentration for your experimental model.
Q5: I am observing significant hypotension and tachycardia in my animal models. Is this a known side effect?
Yes, hypotension and tachycardia are well-documented dose-limiting adverse effects of this compound.[1][5][10] These cardiovascular effects are particularly pronounced with rapid intravenous infusions.[10] To mitigate these effects, consider:
-
Slower infusion rates. [10]
-
Lowering the dose.
-
Co-administration of normal saline to support blood pressure. [5][15][16]
-
Using alternative routes of administration like subcutaneous injection. [1]
Q6: The efficacy of this compound seems to differ between my rodent and primate models. Why might this be?
While this compound is a full D1 agonist in both rodent and primate striatal preparations, there can be greater between-subject variation in the response in primates.[17] The functional consequences of D1 receptor activation can differ across species. It is essential to consult literature specific to your animal model and to empirically determine the optimal dose and expected effect size.
Data Summary Tables
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor Target | Metric | Value | Species | Reference |
| Dopamine D1 | IC50 | ~10 nM | Rat | [4][7] |
| IC50 | 20 nM | Monkey | [17] | |
| Dopamine D2 | IC50 | 130 nM | Rat | [4][18] |
| α2-Adrenoceptor | IC50 | ~230 nM | Rat | [4][18] |
| Dopamine D1 | Functional Activity | Full Agonist (stimulates cAMP synthesis) | Rat, Monkey | [3][4][17] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Context | Reference |
| Oral Bioavailability | Poor | General | [7][8] |
| Plasma Half-life | < 5 minutes | Human (i.v.) | [10] |
| 1 to 2 hours | General | [7][11] |
Key Experimental Protocols
Protocol 1: Assessment of D1 Receptor Agonism via cAMP Synthesis Assay
This protocol is adapted from studies demonstrating this compound's functional activity.[3][4]
-
Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the striatal homogenates with varying concentrations of this compound. Include control groups with dopamine (as a positive control for full agonism) and a selective D1 antagonist like SCH23390 (to confirm D1-mediated effects).
-
Reaction Termination: Stop the enzymatic reaction by adding a solution like hydrochloric acid or by heat inactivation.
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the concentration-response curve for this compound and compare its maximal effect to that of dopamine to determine its efficacy.
Protocol 2: In Vivo Assessment of Behavioral Effects in Rodents
This protocol is based on studies evaluating the behavioral impact of this compound in rats.[14]
-
Animal Habituation: Acclimate rats to the testing environment (e.g., open field arena) to reduce novelty-induced stress.
-
Drug Administration: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a range of doses (e.g., 0.3 to 30 mg/kg). Include a vehicle control group.
-
Behavioral Observation: Directly observe and score the frequency and duration of specific behaviors such as grooming, sniffing, and locomotion for a defined period post-injection.
-
Antagonist Studies (Optional): To confirm receptor specificity, pre-treat animals with a selective D1 antagonist (e.g., SCH23390) or a D2 antagonist (e.g., remoxipride) prior to this compound administration.[14]
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects of this compound.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the D1 Dopamine Receptor Agonist this compound (DAR-0100A) on Working Memory in Schizotypal Personality Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound produces hypothermia in rats via activation of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A single 20 mg dose of the full D1 dopamine agonist this compound (DAR-0100) increases prefrontal perfusion in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the D1 dopamine receptor agonist this compound (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
D1 Receptor Activation: A Comparative Analysis of Dihydrexidine and SKF-38393
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is a critical modulator of motor control, cognition, and reward pathways. Its therapeutic potential in treating neurological and psychiatric conditions such as Parkinson's disease and schizophrenia has driven the development of selective agonists. Among the most studied are dihydrexidine (B1670578) (DHX) and SKF-38393. This guide provides an objective comparison of their performance in D1 receptor activation, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. SKF-38393
This compound emerged as the first potent, full agonist for the D1 receptor, distinguishing itself from the prototypical partial agonist, SKF-38393.[1] While both compounds are selective for the D1-like family of receptors (D1 and D5), their efficacy and downstream signaling profiles differ significantly, impacting their pharmacological effects.
Key Distinctions:
-
Efficacy: this compound is a full agonist, meaning it can stimulate the D1 receptor to produce a maximal response, comparable to or greater than the endogenous ligand, dopamine.[1][2] In contrast, SKF-38393 is a partial agonist, eliciting a submaximal response even at saturating concentrations.[1][3]
-
Potency: this compound generally exhibits higher potency, binding to the D1 receptor with greater affinity than SKF-38393.[2][4]
-
Signaling Bias: Recent studies indicate that SKF-38393 acts as a biased agonist. It effectively stimulates G-protein-mediated adenylyl cyclase activation but fails to recruit β-arrestin, a key protein in receptor desensitization and internalization.[5] this compound, on the other hand, appears to be a more balanced agonist, engaging both G-protein and β-arrestin pathways.[6][7]
Quantitative Performance Data
The following tables summarize the quantitative pharmacological data for this compound and SKF-38393 from various in vitro studies.
Table 1: D1 Receptor Binding Affinity
| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | Rat Striatal Membranes | [³H]SCH23390 | ~10 | 3 (high-affinity), 75 (low-affinity) | Rat | [2] |
| Monkey Putamen Membranes | [³H]SCH23390 | 20 | - | Rhesus Monkey | [4] | |
| SKF-38393 | Rat Striatal Membranes | [³H]SCH23390 | ~30 | - | Rat | [2] |
| Rat Striatum | [³H]SKF-38393 | - | 7-14 (KD) | Rat | [8] | |
| D1-like receptors | - | - | 151 | - | [9] | |
| D1 receptor | - | - | 1 | - |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. KD: The equilibrium dissociation constant.
Table 2: Functional Efficacy in Stimulating cAMP Synthesis
| Compound | Preparation | Maximal Response (% of Dopamine's effect) | Species | Reference |
| This compound | Rat Striatal Homogenates | ~100% (doubles basal rate) | Rat | [2] |
| Rat and Monkey Striatum | Full efficacy (relative to dopamine) | Rat, Rhesus Monkey | [4] | |
| SKF-38393 | Rat Striatal Homogenates | ~50% (of dopamine's maximal effect) | Rat | [2] |
| Rat and Monkey Striatum | ~40% (relative to this compound) | Rat, Rhesus Monkey | [4] |
Signaling Pathways and Experimental Workflows
The activation of the D1 receptor by agonists initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist activity.
References
- 1. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are D1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4) | Abcam [abcam.com]
A Comparative Efficacy Analysis of Dihydrexidine and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Dihydrexidine and Bromocriptine, two dopamine (B1211576) receptor agonists with distinct pharmacological profiles. The information presented is supported by experimental data to facilitate a comprehensive evaluation for research and drug development purposes.
Introduction
This compound is a potent, full agonist of the dopamine D1 receptor, with a lower affinity for the D2 receptor.[1] Conversely, Bromocriptine is a well-established D2 receptor agonist, also exhibiting partial antagonist activity at the D1 receptor.[2][3] These contrasting receptor affinities and activities form the basis of their different therapeutic applications and efficacy profiles, particularly in the context of neurological disorders such as Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound and Bromocriptine with dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Species/Cell Line |
| This compound | D1 | ~3 (high affinity site), ~75 (low affinity site) | ~10 | Rat Striatum |
| D2 | - | ~130 | Rat Striatum | |
| Bromocriptine | D1 | ~440 | - | Not Specified |
| D2 | ~8 | - | Not Specified | |
| D3 | ~5 | - | Not Specified | |
| D1/D2 Ratio (Kᵢ) | ~60 | - | Human Striatum[4] |
Lower Kᵢ and IC₅₀ values indicate higher binding affinity.
Table 2: In Vitro Functional Efficacy
| Compound | Assay | Effect | Potency (EC₅₀/IC₅₀) | Efficacy | Cell Line |
| This compound | cAMP Synthesis | Agonist (D1) | - | Full efficacy (doubles cAMP synthesis, similar to dopamine) | Rat Striatum Homogenates |
| Bromocriptine | cAMP Inhibition | Agonist (D2) | - | ~85% maximal inhibition | CHO cells |
| cAMP Synthesis | Antagonist (D1) | - | Weak antagonist | Not Specified[3] |
Table 3: Comparative In Vivo Efficacy in a Primate Model of Parkinson's Disease
| Treatment | Animal Model | Key Finding |
| This compound | MPTP-treated non-human primates | Dramatic improvement, decreasing parkinsonian signs by approximately 75%[5][6] |
| Bromocriptine | MPTP-treated non-human primates | No discernible improvement in parkinsonian signs[5][6] |
| Levodopa (B1675098) | MPTP-treated non-human primates | Small, transient improvement in one of two subjects[5][6] |
Signaling Pathways
The differential effects of this compound and Bromocriptine stem from their engagement of distinct dopamine receptor signaling cascades.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound and Bromocriptine for dopamine D1 and D2 receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Competition Binding:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]Spiperone for D2 receptors).
-
Add varying concentrations of the unlabeled test compound (this compound or Bromocriptine).
-
-
Incubation and Filtration:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a general method to assess the functional effects of this compound and Bromocriptine on intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Plate cells expressing the dopamine receptor of interest (e.g., CHO cells) in a suitable culture dish.
-
Treat the cells with varying concentrations of this compound or Bromocriptine.
-
For D2 receptor (Gαi-coupled) functional assays with Bromocriptine, pre-treat with the drug before stimulating with an adenylyl cyclase activator like forskolin (B1673556) to measure inhibition of cAMP production.
-
-
Cell Lysis:
-
After the specified treatment time, lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Use a commercial cAMP assay kit (e.g., ELISA or HTRF-based) to measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the drug concentration to generate a dose-response curve.
-
Determine the EC₅₀ (for agonism, e.g., this compound at D1 receptors) or IC₅₀ (for antagonism/inhibition, e.g., Bromocriptine at D2 receptors).
-
Discussion of Efficacy
The experimental data reveals a clear divergence in the efficacy of this compound and Bromocriptine, primarily driven by their opposing actions on the D1 and D2 dopamine receptor systems.
This compound's profile as a potent, full D1 agonist translates to robust in vitro and in vivo effects mediated by the stimulation of the Gαs/olf-cAMP-PKA pathway. The in vivo data from the MPTP-treated primate model is particularly compelling, demonstrating a significant anti-parkinsonian effect where Bromocriptine and even Levodopa were largely ineffective.[5][6] This suggests that direct and potent D1 receptor agonism may offer a therapeutic advantage in advanced stages of Parkinson's disease where the dopamine system is severely compromised. However, clinical development of this compound has been hampered by its short half-life and narrow therapeutic window.[7]
Bromocriptine's efficacy is primarily attributed to its potent agonism at D2 receptors, leading to the inhibition of adenylyl cyclase and modulation of the Akt/GSK-3β pathway. While it has been a mainstay in the treatment of Parkinson's disease and hyperprolactinemia, its efficacy in advanced Parkinson's disease appears to be limited, as suggested by the primate model data.[5][6] Its D1 antagonist activity may also contribute to its overall pharmacological profile and potentially limit some of the motor benefits that could be achieved with balanced D1/D2 stimulation.
Conclusion
This compound and Bromocriptine represent two distinct classes of dopamine agonists with differing receptor selectivity and functional efficacy. This compound, as a full D1 agonist, demonstrates significant potential for robust anti-parkinsonian effects, particularly in advanced disease models. Bromocriptine, a D2 agonist, has established clinical utility but may have limitations in severe neurodegenerative states. The direct comparison in the primate model underscores the potential importance of targeting the D1 receptor for symptomatic relief in Parkinson's disease.[5][6] Future drug development efforts may benefit from exploring selective, full D1 agonists with improved pharmacokinetic properties or compounds with a balanced D1/D2 agonist profile.
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1, not D2, dopamine receptor activation dramatically improves MPTP-induced parkinsonism unresponsive to levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrexidine's Dopamine D1 Receptor Agonism: A Comparative Validation with D1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Dihydrexidine, a full agonist of the dopamine (B1211576) D1 receptor, and its validation through the use of selective D1 receptor antagonists. The data presented herein demonstrates the D1 receptor-mediated action of this compound across a range of biochemical and behavioral assays.
Biochemical Validation: Antagonism of this compound-Induced cAMP Synthesis
This compound has been characterized as a full efficacy D1 dopamine receptor agonist, capable of stimulating cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself. This pro-dopaminergic effect is a key indicator of its D1 receptor agonism. The specificity of this action is confirmed by its blockade with the selective D1 antagonist, SCH23390.
| Treatment Group | cAMP Synthesis Rate | Antagonist | Post-Antagonist cAMP Synthesis Rate |
| Basal | Normal | - | - |
| This compound | Doubled | - | - |
| This compound + SCH23390 | Doubled | SCH23390 | Blocked |
Table 1: Effect of this compound and SCH23390 on cAMP Synthesis. In rat striatal homogenates, this compound significantly increases cAMP synthesis. This effect is effectively blocked by the D1 antagonist SCH23390, confirming that this compound's activity is mediated through the D1 receptor.
Experimental Protocol: Cyclic AMP Synthesis Assay
A common method for this assay involves the use of rat striatal tissue homogenates. The basic steps are as follows:
-
Tissue Preparation: Striatal tissue from rats is dissected and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Incubation: The homogenates are incubated with this compound at various concentrations to stimulate adenylyl cyclase activity. A control group with no drug and a group with a known adenylyl cyclase activator (e.g., forskolin) are typically included.
-
Antagonist Treatment: To validate the D1-mediated effect, a separate set of homogenates is pre-incubated with a selective D1 antagonist like SCH23390 before the addition of this compound.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
Neurochemical Validation: Blockade of this compound-Induced Acetylcholine (B1216132) Release
This compound has been shown to increase the release of acetylcholine (ACh) in brain regions such as the striatum and frontal cortex. This effect is also mediated by D1 receptors and can be blocked by D1 antagonists.
| Brain Region | This compound Dose | ACh Release Increase | Antagonist | Post-Antagonist ACh Release |
| Striatum | 3 and 10 mg/kg | ~50% | SCH23390 (0.3 mg/kg) | Blocked |
| Frontal Cortex | 10 mg/kg | ~200% | SCH23390 (0.3 mg/kg) | Blocked |
Table 2: this compound-Induced Acetylcholine Release and its Blockade by SCH23390. In vivo microdialysis studies in rats demonstrate that this compound increases ACh release in a dose-dependent manner, an effect that is prevented by pretreatment with SCH23390[1].
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of living animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or frontal cortex) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: The dialysate, containing extracellular fluid components that have crossed the dialysis membrane, is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., via subcutaneous injection). For antagonist studies, SCH23390 is administered prior to this compound.
-
Analysis: The concentration of acetylcholine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Behavioral Validation: Antagonism of this compound's Effects
The D1 receptor-mediated effects of this compound are also evident in various behavioral paradigms. These behavioral responses can be attenuated or completely blocked by D1 antagonists, further validating this compound's mechanism of action.
Locomotor Activity
This compound has been shown to increase locomotor activity in rats. This effect is antagonized by the selective D1 antagonist SCH23390, but not by the D2 antagonist remoxipride, indicating a D1-mediated mechanism.
| Behavior | This compound Effect | Antagonist | Post-Antagonist Effect |
| Locomotion | Increased | SCH23390 | Antagonized |
| Grooming | Increased | SCH23390 | Antagonized |
| Sniffing | Increased | SCH23390 | Antagonized |
Table 3: Blockade of this compound-Induced Behaviors by SCH23390. Pretreatment with SCH23390 effectively antagonizes the increase in locomotion, grooming, and sniffing behaviors induced by this compound in rats.
Experimental Protocol: Locomotor Activity Assessment
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the movement of the rats.
-
Acclimation: Animals are typically acclimated to the testing room and the open-field arena before the experiment.
-
Drug Administration: Rats are pretreated with either a vehicle or a D1 antagonist (e.g., SCH23390) followed by an injection of this compound or vehicle.
-
Data Recording: Locomotor activity, measured as distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration.
-
Analysis: The data from the different treatment groups are compared to determine the effect of the antagonist on this compound-induced locomotor activity.
Hypothermia
This compound has been observed to induce a dose-dependent decrease in the core body temperature of rats. This hypothermic effect is completely blocked by the D1 receptor antagonists SCH23390 and NNC 687, but not by the D2/D3 receptor antagonist raclopride[2]. This provides strong evidence for the involvement of D1 receptors in the thermoregulatory effects of this compound.
| Treatment | Change in Core Temperature | Antagonist | Post-Antagonist Change in Core Temperature |
| This compound (4.0 mg/kg) | Decrease | SCH 23390 (0.1 mg/kg) | Completely Blocked |
| This compound (4.0 mg/kg) | Decrease | NNC 687 (4.0 mg/kg) | Completely Blocked |
| This compound (4.0 mg/kg) | Decrease | Raclopride (0.2 mg/kg) | No Effect |
Table 4: Blockade of this compound-Induced Hypothermia by D1 Antagonists. The hypothermic effect of this compound is specifically mediated by D1 receptors, as demonstrated by its blockade with selective D1 antagonists[2].
Experimental Protocol: Body Temperature Measurement
-
Animal Preparation: Male Sprague-Dawley rats are typically used and are habituated to the experimental procedures.
-
Temperature Measurement: Core body temperature is measured using a rectal probe connected to a digital thermometer. Baseline temperatures are recorded before any drug administration.
-
Drug Administration: Animals are injected subcutaneously with either vehicle, this compound alone, a D1 antagonist alone, or a D1 antagonist followed by this compound.
-
Post-Injection Monitoring: Body temperature is measured at regular intervals (e.g., every 30 minutes) for a set duration after the injections.
-
Data Analysis: The changes in body temperature from baseline are calculated for each treatment group and compared to assess the antagonistic effect.
References
Dihydrexidine and Levodopa in Primate Models of Parkinson's Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopaminergic agents dihydrexidine (B1670578) and levodopa (B1675098) in primate models of Parkinson's disease. It synthesizes experimental data on their efficacy and side-effect profiles, details the methodologies of key experiments, and visualizes their distinct signaling pathways.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Levodopa, a dopamine (B1211576) precursor, has long been the gold-standard treatment, effectively replenishing dopamine levels in the brain.[1][2] However, its long-term use is often complicated by the emergence of motor fluctuations and dyskinesias.[3][4] This has spurred the investigation of alternative therapeutic strategies, including direct-acting dopamine receptor agonists like this compound.
This compound is a full agonist of the D1 and D5 dopamine receptors.[5] Preclinical studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated non-human primate models of Parkinson's disease have demonstrated its potent antiparkinsonian effects.[5][[“]] Notably, in instances of severe nigrostriatal degeneration where levodopa's efficacy diminishes, this compound has been shown to provide significant symptomatic relief.[7][8] This guide presents a detailed comparison of these two compounds, focusing on their performance in established primate models.
Performance Comparison: Efficacy and Side Effects
The following tables summarize quantitative data from studies directly comparing the effects of this compound and levodopa in MPTP-induced parkinsonian primates.
Table 1: Antiparkinsonian Efficacy
| Drug | Primate Model | Dosage | Outcome Measure | Result | Citation |
| This compound | Severely parkinsonian MPTP-treated non-human primates | Not specified | Improvement in parkinsonian signs | ~75% decrease in parkinsonian signs | [7][8] |
| Levodopa | Severely parkinsonian MPTP-treated non-human primates | Not specified | Improvement in parkinsonian signs | Small, transient improvement in one of two subjects | [7][8] |
| Levodopa | MPTP-induced hemiparkinsonian rhesus monkeys | 200 mg/day | Antiparkinsonian effects | Appearance of antiparkinsonian effects | [9] |
| Levodopa | MPTP-induced hemiparkinsonian rhesus monkeys | 1,000-2,000 mg/day | Antiparkinsonian effects | Optimal antiparkinsonian effects | [9] |
Table 2: Dyskinesia Profile
| Drug | Primate Model | Dosage | Dyskinesia Outcome | Citation |
| This compound (and other D1 agonists) | MPTP-exposed parkinsonian monkeys with established levodopa-induced dyskinesia | Not specified | Likelihood of reproducing dyskinesia | Less likely to reproduce dyskinesia compared to D2 agonists and levodopa |
| Levodopa | MPTP-treated non-human primates | Dose-dependent | Induction of dyskinesia | Resulted in dose-dependent choreoathetoid movements |
| Levodopa | MPTP-induced hemiparkinsonian rhesus monkeys | High dosages | Induction of dyskinesia | Produced dyskinesias at high dosages |
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing the MPTP-treated non-human primate model of Parkinson's disease. This model is considered the gold standard for preclinical evaluation of antiparkinsonian therapies due to its close resemblance to the human condition.[10]
MPTP-Induced Parkinsonism Model
-
Animal Subjects: Typically, macaque monkeys (Macaca mulatta or Macaca fascicularis) are used.[3][9]
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce selective destruction of dopaminergic neurons in the substantia nigra.[11][12] Administration can be systemic (intravenous or intramuscular) or targeted (e.g., intracarotid) to create a hemiparkinsonian model.[9][13] Dosing regimens vary, from acute high doses to chronic low-dose administration to mimic the progressive nature of the disease.[1][14]
-
Behavioral Assessment: A battery of behavioral tests is used to quantify the severity of parkinsonian symptoms. This often includes:
-
Clinical Rating Scales: Standardized scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) adapted for monkeys, are used to score motor deficits like bradykinesia, rigidity, tremor, and postural instability.[9]
-
Automated Activity Monitoring: Video-based tracking systems or wearable sensors are used to objectively measure home-cage activity levels.[4][13]
-
Cognitive Task Performance: Tasks such as the delayed response task are used to assess cognitive deficits that can accompany parkinsonism.[1]
-
Drug Administration and Evaluation
-
Drug Formulation and Delivery: Levodopa is typically administered orally, often in combination with a peripheral decarboxylase inhibitor like carbidopa (B1219) or benserazide (B1668006) to prevent its premature conversion to dopamine outside the brain.[9][15] this compound has been administered via various routes in experimental settings, including intravenously and subcutaneously.
-
Dose-Response Studies: To determine the therapeutic window and optimal dosage, animals are treated with a range of drug concentrations.[9]
-
Efficacy and Side-Effect Monitoring: Following drug administration, behavioral assessments are repeated to quantify the improvement in parkinsonian signs and the emergence of any adverse effects, such as dyskinesias. Dyskinesia rating scales are used to score the severity and duration of involuntary movements.[3][16]
Signaling Pathways
The therapeutic and side effects of levodopa and this compound are mediated by distinct molecular mechanisms.
Levodopa: Dopamine Synthesis Pathway
Levodopa acts as a prodrug, meaning it is a precursor to the active compound. It is transported across the blood-brain barrier and into remaining dopaminergic neurons, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[17] This newly synthesized dopamine is then released into the synaptic cleft, where it can stimulate both D1 and D2 families of dopamine receptors, thereby alleviating parkinsonian symptoms.
Caption: Levodopa metabolism and action in the brain.
This compound: D1 Receptor Signaling Pathway
This compound, as a direct D1 receptor agonist, bypasses the need for enzymatic conversion. It binds to and activates D1 receptors, which are coupled to the Gs/olf G-protein.[18] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][5] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression to produce its antiparkinsonian effects.[2][18][19]
Caption: this compound's D1 receptor signaling cascade.
Conclusion
In primate models of Parkinson's disease, this compound demonstrates significant antiparkinsonian efficacy, comparable and in some cases superior to levodopa, particularly in models of advanced disease. A key potential advantage of this compound and other D1 agonists appears to be a lower propensity to induce dyskinesias compared to levodopa. The distinct mechanisms of action—this compound as a direct D1 receptor agonist and levodopa as a dopamine precursor—underlie their different pharmacological profiles. These findings from primate models underscore the therapeutic potential of targeting the D1 receptor in the treatment of Parkinson's disease and provide a strong rationale for further clinical investigation.
References
- 1. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. D1, not D2, dopamine receptor activation dramatically improves MPTP-induced parkinsonism unresponsive to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral levodopa dose-response study in MPTP-induced hemiparkinsonian monkeys: assessment with a new rating scale for monkey parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effect of selective D-1 and D-2 dopamine receptor agonists on levodopa-induced dyskinesia in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine- exposed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "A crucial role for cAMP and protein kinase A in D1 dopamine receptor r" by Rujuan Dai, Mohammad K. Ali et al. [digitalcommons.memphis.edu]
Dihydrexidine and its Analogs: A Comparative Analysis for Dopamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dihydrexidine (DHX), a pioneering full agonist for the D1 dopamine (B1211576) receptor, and its key analogs. This document is intended to serve as a valuable resource for researchers investigating the dopaminergic system, offering a detailed comparison of the pharmacological properties of these compounds, outlining experimental methodologies for their evaluation, and illustrating the key signaling pathways they modulate.
Comparative Pharmacological Profile
This compound and its analogs represent a significant class of research tools for dissecting the roles of dopamine D1 and D2 receptors in various physiological and pathological processes. Their diverse affinities and efficacies provide a nuanced toolkit for probing receptor function. The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and several of its notable analogs at dopamine D1 and D2 receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1 Functional Potency (EC50, nM) | D1 Efficacy (vs. Dopamine) | Key Features & Notes |
| This compound (DHX) | ~10-20[1][2] | ~130[2] | ~10-100 | Full Agonist[2][3][4] | The first potent, full D1 receptor agonist with antiparkinsonian activity in primate models.[3][4] It has a short plasma half-life of less than 5 minutes.[5] |
| Doxanthrine (DOX) | High (specific values not readily available) | Lower affinity than DHX | Similar to DHX (i.p.) | Full Agonist | An oxygen bioisostere of DHX with greater D1 selectivity and improved oral bioavailability compared to DHX.[6] |
| A-86929 | ~1-5 | ~100-200 | ~1-10 | Full Agonist[7] | A potent and highly selective D1 full agonist.[7] Its diacetyl prodrug, ABT-431 (Adrogolide), enhances bioavailability.[7][8] |
| CY-208243 | High Affinity[9] | Appreciable Affinity[10] | Partial Agonist characteristics in vivo[10] | Partial Agonist | An indolophenanthridine (B24596) derivative with a unique profile, also showing affinity for opioid and 5-HT1A receptors.[9] It is a non-catechol D1 agonist. |
| Dinapsoline | High Potency | Limited D1:D2 selectivity | Potent Full Agonist | Full Agonist | A potent, full D1 agonist that is orally active. |
| Dinoxyline | Potent Full Agonist at all subtypes (D1-D5) | Potent Full Agonist at all subtypes (D1-D5) | Potent Full Agonist | Full Agonist | A potent full agonist at all five dopamine receptor subtypes. |
Experimental Protocols
The characterization of this compound and its analogs relies on standardized in vitro assays to determine their binding affinity and functional activity at dopamine receptors.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the D1 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D1 receptor, or from brain regions rich in D1 receptors (e.g., rat striatum).
-
Radioligand: [³H]SCH23390, a selective D1 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist, such as (+)-butaclamol or unlabeled SCH23390.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing salts such as NaCl, KCl, CaCl₂, and MgCl₂.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]SCH23390, and varying concentrations of the test compound (e.g., this compound or an analog).
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for D1 Receptor Functional Activity
This functional assay measures the ability of a D1 agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the human dopamine D1 receptor.
-
Stimulation Buffer: A buffered salt solution (e.g., HBSS) often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound or its analogs at various concentrations.
-
Reference Agonist: Dopamine, to determine the maximal response.
-
cAMP Detection Kit: Commercially available kits, often based on principles like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Instrumentation: A plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with varying concentrations of the test compound or the reference agonist in the stimulation buffer.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect relative to that of the reference agonist, dopamine).
Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating these compounds and the key signaling pathways they modulate.
Caption: Experimental workflow for the evaluation of this compound and its analogs.
Caption: Key dopamine receptor signaling pathways modulated by this compound and its analogs.
Conclusion
This compound and its analogs are indispensable tools in dopamine receptor research. Their varied pharmacological profiles, from full to partial agonism and differing selectivities, allow for the fine-tuned investigation of D1 and D2 receptor functions. The development of analogs with improved pharmacokinetic properties, such as Doxanthrine and the prodrug ABT-431, has further expanded their utility in in vivo studies. A thorough understanding of their comparative pharmacology, guided by the standardized experimental protocols outlined here, is crucial for the accurate interpretation of research findings and for the rational design of novel therapeutic agents targeting the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 9. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 10. innoprot.com [innoprot.com]
Dihydrexidine: A Cross-Species Comparative Guide to a Full Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Dihydrexidine (B1670578), a potent, full agonist of the dopamine (B1211576) D1 receptor, across various species. The information presented is intended to support research and development efforts by offering a clear overview of its pharmacological profile, supported by experimental data.
Quantitative Efficacy and Binding Affinity
The following tables summarize the in vitro and in vivo effects of this compound, providing a quantitative comparison across different species and with other D1 receptor agonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Species | Preparation | Ligand | Binding Affinity (IC50) | Functional Assay | Efficacy (vs. Dopamine) | Reference |
| Rat | Striatal Membranes | [3H]SCH23390 | ~10 nM | Adenylate Cyclase Stimulation | Full Agonist | [1] |
| Monkey | Putamen Membranes | [3H]SCH23390 | 20 nM | Adenylate Cyclase Stimulation | Full Agonist | [1] |
Table 2: In Vivo Behavioral and Physiological Effects
| Species | Model | Administration | Dose Range | Key Effects | Comparison | Reference |
| Rat | 6-OHDA model of Parkinson's | Intraperitoneal | 2.5 - 5.0 mg/kg | Robust contralateral rotation | Similar potency to Doxanthrine, but longer duration | [2] |
| Rat | Healthy | Systemic | 0.3 - 30 mg/kg | Increased locomotion and sniffing | - | [3] |
| Monkey | MPTP-induced Parkinsonism | - | - | Potent antiparkinsonian activity | More effective than partial agonist SKF 38393 | [4][5] |
| Human | Parkinson's Disease | Intravenous | 2 - 70 mg | Brief motor improvement at high plasma levels | - | [6][7] |
| Human | Schizophrenia | Subcutaneous | 20 mg | Well-tolerated, no significant cognitive improvement | - | [8] |
| Dog | Healthy | - | - | Vasodilation, reduced renal blood pressure | - | [9] |
| Cat | Pentobarbital anesthetized | - | - | Increased intensity and duration of inspiratory motor output | Similar effects to selective D1 agonists 6-chloro-APB and SKF-38393 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats are used to model Parkinson's disease. This lesioning creates a dopamine deficit on one side of the brain.
-
Drug Administration: this compound and comparator compounds (e.g., Doxanthrine) are administered via intraperitoneal injection or oral gavage at various doses (e.g., 0.625, 1.25, 2.5, or 5.0 mg/kg).[2]
-
Behavioral Assessment: The primary endpoint is the measurement of contralateral rotations. This is a standard behavioral test where the number of full turns away from the lesioned side is counted over a specific period. This rotational behavior is a quantifiable measure of dopamine receptor stimulation in the denervated striatum.[2]
MPTP Primate Model of Parkinson's Disease
-
Animal Model: Monkeys (e.g., rhesus monkeys) are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in humans.[5]
-
Drug Administration: this compound is administered to these parkinsonian monkeys.
-
Behavioral Assessment: The antiparkinsonian effects are evaluated by observing and scoring the reduction in parkinsonian symptoms, such as bradykinesia, rigidity, and tremor.[4][5]
Human Clinical Trial in Parkinson's Disease
-
Study Design: A double-blind, placebo-controlled trial was conducted in patients with Parkinson's disease.[6][7]
-
Drug Administration: Single intravenous doses of this compound were administered, with careful titration from 2 mg up to a maximum of 70 mg or the highest tolerated dose, infused over 15 or 120 minutes.[6][7]
-
Efficacy and Safety Assessment: Motor improvement was assessed using standard clinical rating scales for Parkinson's disease. Adverse effects, such as changes in blood pressure and heart rate, were closely monitored. Plasma concentrations of this compound were also measured to establish pharmacokinetic profiles.[6][7]
In Vitro Receptor Binding and Functional Assays
-
Preparation: Cell membranes are prepared from the striatum (a brain region rich in dopamine receptors) of rats and monkeys.[1][4]
-
Binding Assay: Radioligand binding assays are performed using [3H]SCH23390, a selective D1 receptor antagonist, to determine the binding affinity of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[1][4]
-
Functional Assay: The ability of this compound to stimulate adenylate cyclase activity, a key downstream signaling event of D1 receptor activation, is measured in tissue homogenates. The production of cyclic AMP (cAMP) is quantified to determine the efficacy and potency of the drug.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the D1 receptor and a typical experimental workflow for evaluating D1 receptor agonists.
Caption: D1 Receptor Signaling Pathway.
Caption: Drug Development Workflow for D1 Agonists.
Cross-Species Discussion
This compound has consistently demonstrated its role as a full D1 receptor agonist across multiple species, from rodents to humans. In preclinical rodent and primate models of Parkinson's disease, it has shown significant efficacy in reversing motor deficits.[2][4][5] This potent antiparkinsonian effect in animal models highlighted its therapeutic potential.
However, the translation of these promising preclinical findings to clinical utility in humans has been challenging. In a human trial for Parkinson's disease, while a motor improvement was observed, it was transient and occurred at plasma concentrations that also produced dose-limiting adverse effects, including hypotension and tachycardia.[6][7] This suggests a narrow therapeutic window in humans for this indication. The very short plasma half-life of less than five minutes in humans further complicates its clinical application.[6][7]
In a study on patients with schizophrenia, a single subcutaneous dose of this compound was found to be safe and well-tolerated but did not lead to significant improvements in cognitive function.[8] This highlights the complexity of targeting the dopamine system for cognitive enhancement and suggests that acute D1 receptor agonism with this compound may not be sufficient to produce the desired therapeutic effect in this patient population.
The hypotensive effects of this compound are noteworthy and have been observed across species, including dogs and humans.[6][7][9] This is attributed to the activation of D1 receptors located on vascular smooth muscle, leading to vasodilation.[9]
In comparison to the partial D1 agonist SKF 38393, this compound exhibits greater efficacy in stimulating cAMP synthesis.[4] In a rat model, while this compound showed similar potency to another D1 agonist, Doxanthrine, after intraperitoneal administration, Doxanthrine had superior oral activity.[2]
References
- 1. Dopamine D1 receptors: efficacy of full (this compound) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects in the rat of this compound, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Effects of the full dopamine D1 receptor agonist this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single 20 mg dose of this compound (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. D1/D2-dopamine receptor agonist this compound stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine's Functional Selectivity at D1 vs. D5 Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydrexidine's (DHX) functional selectivity at the dopamine (B1211576) D1 and D5 receptors. This compound, a potent and full agonist at D1-like receptors, has been a critical pharmacological tool in elucidating the roles of these receptors in various physiological and pathological processes. Understanding its nuanced profile at the highly homologous D1 and D5 subtypes is crucial for the development of more selective and effective therapeutics. This document summarizes key experimental data on DHX's binding affinity and functional activity in G-protein activation and β-arrestin recruitment pathways, providing detailed methodologies for the cited experiments.
Data Presentation: Quantitative Comparison of this compound at D1 and D5 Receptors
The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at human D1 and D5 dopamine receptors across different signaling pathways.
Table 1: Binding Affinity of this compound at D1 and D5 Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human D1 | [3H]SCH23390 | HEK293 cell membranes | ~10 (IC50) | [1] |
| Human D5 | [3H]SCH23390 | HEK293 cell lysates | Not explicitly reported for DHX | [2] |
Note: A direct comparative study of this compound's Ki at both D1 and D5 receptors in the same assay conditions was not identified in the reviewed literature. The provided IC50 value for the D1 receptor is a strong indicator of its high affinity.
Table 2: Functional Activity of this compound - cAMP Accumulation
| Receptor | Assay System | Parameter | This compound | Dopamine (Reference) | Reference |
| Human D1 | HEK293 cells | EC50 (nM) | 12 | 4.8 | [3] |
| Emax (% of Dopamine) | 100% | 100% | [3] | ||
| Human D5 | HEK293 cells | EC50 (nM) | 18 | 3.5 | [3] |
| Emax (% of Dopamine) | 100% | 100% | [3] |
Table 3: Functional Activity of this compound - β-Arrestin Recruitment
| Receptor | Assay System | Parameter | This compound | Dopamine (Reference) | Reference |
| Human D1 | HEK293 cells | EC50 (nM) | 16 | 130 | [3] |
| Emax (% of Dopamine) | 100% | 100% | [3] | ||
| Human D5 | HEK293 cells | EC50 (nM) | Not explicitly reported | Not explicitly reported | [3] |
| Emax (% of Dopamine) | Partial Agonist | 100% | [3] |
Note: While specific EC50 and Emax values for this compound at the D5 receptor for β-arrestin recruitment were not detailed in the primary source, the study indicates that this compound, like other tested benzazepines, acts as a partial agonist at the D5 receptor for this pathway, in contrast to its full agonism at the D1 receptor. This highlights a key aspect of its functional selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field and the methods sections of the referenced literature.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D1 and D5 dopamine receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either the human D1 or D5 dopamine receptor.
-
Radioligand: [3H]SCH23390 (a D1-like receptor antagonist).
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of [3H]SCH23390 (typically at its Kd value), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., (+)butaclamol) is used instead of this compound. The total assay volume is brought to 250 µL with assay buffer.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in stimulating Gs/olf-protein signaling, leading to cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing either the human D1 or D5 dopamine receptor.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound and Dopamine at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
384-well white opaque plates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and grow to confluence.
-
Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for a few hours.
-
Stimulation: Aspirate the serum-free medium and add the stimulation buffer containing the desired concentrations of this compound or dopamine. Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are determined using non-linear regression analysis (e.g., sigmoidal dose-response). The efficacy of this compound is typically expressed as a percentage of the maximal response produced by dopamine.
β-Arrestin Recruitment Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in promoting the recruitment of β-arrestin to the D1 and D5 receptors.
Materials:
-
HEK293 cells stably co-expressing the human D1 or D5 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Commercial assay systems like DiscoverX PathHunter are commonly used.
-
Cell culture medium.
-
Assay buffer.
-
This compound and Dopamine at various concentrations.
-
Detection reagents specific to the assay system (e.g., chemiluminescent substrate).
-
384-well white opaque plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates and allow them to attach and grow.
-
Agonist Addition: Add varying concentrations of this compound or dopamine to the wells.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The interaction between the receptor-tagged and β-arrestin-tagged proteins brings the enzyme fragments into proximity, generating a functional enzyme that converts the substrate, producing a chemiluminescent signal.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Construct dose-response curves by plotting the luminescent signal against the logarithm of the agonist concentration. Determine the EC50 and Emax values using non-linear regression. The efficacy of this compound is expressed relative to the maximal response induced by dopamine.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical G-protein and β-arrestin signaling pathways for D1 and D5 receptors upon this compound binding.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: General workflows for cAMP accumulation and β-arrestin recruitment functional assays.
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydrexidine and Doxanthrine: Potent Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent and selective full agonists of the dopamine (B1211576) D1 receptor: Dihydrexidine (B1670578) (DHX) and Doxanthrine (B1255972). Both compounds have been instrumental in elucidating the role of the D1 receptor in various physiological and pathological processes, including Parkinson's disease, schizophrenia, and cognitive function. This document summarizes their pharmacological properties, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their studies.
Overview and Chemical Structures
This compound was the first potent, selective, and systemically active full agonist for the dopamine D1 receptor.[1][2][3][4] It is a conformationally-restricted analogue of dopamine. Doxanthrine was later developed as a bioisostere of this compound, where an oxygen atom replaces a methylene (B1212753) bridge, leading to enhanced selectivity for the D1 receptor.[5][6][7][8]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and Doxanthrine, focusing on their affinity and functional potency at dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | Selectivity (D2 Ki / D1 Ki) | Other Receptors (IC50 or Ki, nM) |
| This compound | ~10 (IC50)[1] | 130 (IC50)[1] | ~13 | α2-adrenoceptors (~230)[1] |
| (+)-Doxanthrine | Not explicitly stated in search results | Not explicitly stated in search results | ~200[5] | α2C-adrenoceptors (151, EC50)[5] |
| (-)-Doxanthrine | Not explicitly stated in search results | Not explicitly stated in search results | ~20[5] | α2C-adrenoceptors (4.4, EC50)[5] |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison is most accurate when assays are performed in parallel. The enantiomers of doxanthrine show different selectivity profiles.
Table 2: Functional Activity at Dopamine D1 Receptors
| Compound | Assay | System | Potency (EC50, nM) | Efficacy (% of Dopamine) |
| This compound | cAMP Accumulation | Rat Striatum | Not specified | ~200% (doubles basal rate)[1] |
| cAMP Accumulation | MCF7 cells | 81[5] | "Full" agonist[5] | |
| (+)-Doxanthrine | cAMP Accumulation | HEK cells (human D1) | ~50[5] | 111 ± 3%[5] |
| cAMP Accumulation | Porcine Striatum | 68 ± 14[5] | 115 ± 15%[5] | |
| (-)-Doxanthrine | cAMP Accumulation | HEK cells (human D1) | Not specified | ~30% (Partial agonist)[5] |
In Vivo Head-to-Head Comparison: 6-OHDA Rat Model of Parkinson's Disease
A study directly comparing this compound and Doxanthrine in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease revealed key differences in their in vivo profiles.[7]
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease
| Compound | Administration | Dose (mg/kg) | Contralateral Rotations | Duration of Action |
| This compound | Intraperitoneal | 2.5, 5.0 | Robust | Significantly longer than Doxanthrine[7] |
| Oral | Up to 5.0 | No significant activity[7] | - | |
| Doxanthrine | Intraperitoneal | 2.5, 5.0 | Robust | Shorter than this compound[7] |
| Oral | 2.5, 5.0 | Significant[7][9] | - |
These findings suggest that while both compounds are effective systemically via intraperitoneal injection, Doxanthrine exhibits superior oral bioavailability compared to this compound.[7]
Signaling Pathways
Both this compound and Doxanthrine exert their effects as D1 receptor agonists primarily through the canonical Gαs/olf-protein coupled pathway.[5][10] Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5][10] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of compounds like this compound and Doxanthrine. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine D1 receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membranes.
-
A fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390).
-
Varying concentrations of the unlabeled test compound (this compound or Doxanthrine).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a non-radioactive D1 antagonist (e.g., SCH23390).
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the D1 receptor signaling pathway.
References
- 1. This compound, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the enantiomers of (±)-doxanthrine, a high efficacy full dopamine D1 receptor agonist, and a reversal of enantioselectivity at D1 versus alpha2C adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxanthrine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
Assessing the Long-Term Effects of Dihydrexidine Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the long-term effects of Dihydrexidine (B1670578) treatment against other dopamine (B1211576) agonists. This document synthesizes preclinical and clinical findings to offer a comprehensive overview of efficacy, safety, and molecular mechanisms, supported by experimental data and detailed methodologies.
This compound, a full agonist of the D1 and D5 dopamine receptors, has been a subject of interest for its potential therapeutic applications in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Despite promising preclinical results, its development has been hindered by a challenging pharmacokinetic profile, including poor oral bioavailability and a short plasma half-life of less than five minutes.[2][3][4] This guide assesses the available long-term data for this compound and its analogs, comparing them with other classes of dopamine agonists that have seen broader clinical use.
Comparative Efficacy and Safety
Due to the limited long-term clinical data for this compound in humans, this comparison relies on preclinical studies involving this compound and its analogs, contrasted with the established long-term clinical data for D2-like receptor agonists.
D1-like Receptor Agonists: Preclinical Data
This compound and its analogs, such as A-86929 and doxanthrine, have been evaluated in animal models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned primate models. These studies provide the bulk of the available long-term efficacy data.
| Compound | Animal Model | Duration of Study | Key Long-Term Efficacy Findings | Adverse Effects/Limitations |
| This compound | MPTP-lesioned monkeys | Acute and short-term studies | Demonstrated significant anti-parkinsonian effects.[1][5] Improved cognitive performance in delayed response tasks. | Poor oral bioavailability, short half-life (<5 mins).[2][3] Dose-limiting hypotension and tachycardia observed in an early human trial.[1][2] |
| A-86929 | 6-OHDA-lesioned rats & MPTP-lesioned monkeys | 10 days (rats), repeated administration | Maintained efficacy in inducing contralateral rotation (rats) and improving motor function (monkeys) with repeated administration.[6] | Development of tolerance was a concern with some earlier D1 agonists, but A-86929 appeared to maintain its effect. |
| ABT-431 (prodrug of A-86929) | MPTP-lesioned marmosets | 30 days | Significantly improved disability scores throughout the 30-day treatment period.[7] | |
| Doxanthrine | 6-OHDA-lesioned rats | Single administration comparison | Showed similar potency to this compound after intraperitoneal administration but had a shorter duration of action.[8] Demonstrated superior oral activity compared to this compound.[8] |
D2-like Receptor Agonists: Clinical Data
In contrast to D1-like agonists, D2-like agonists such as pramipexole (B1678040) and ropinirole (B1195838) have been extensively studied in long-term clinical trials for Parkinson's disease.
| Compound | Target Population | Duration of Study | Key Long-Term Efficacy Findings | Common Long-Term Adverse Effects |
| Pramipexole | Early Parkinson's Disease | Several years | Effective in controlling motor symptoms. Long-term studies suggest a lower incidence of motor complications (dyskinesia, wearing-off) compared to levodopa (B1675098) initiation.[9][10] | Daytime sleepiness, sleep attacks, impulse control disorders, augmentation (in Restless Legs Syndrome).[11] |
| Ropinirole | Early Parkinson's Disease | Several years | Similar to pramipexole, associated with a delay in the onset of motor complications compared to levodopa.[9][10] | Similar to other D2-like agonists, including nausea, dizziness, somnolence, and impulse control disorders. |
| Cabergoline | Early Parkinson's Disease | Up to 5 years | Demonstrated efficacy in motor control and a lower risk of motor fluctuations than levodopa.[9] | Associated with a risk of cardiac valvulopathy with long-term use. |
| Pergolide | Parkinson's Disease | Long-term | Effective but largely withdrawn from the market due to concerns about cardiac valvular fibrosis.[9] | Cardiac valvulopathy. |
Signaling Pathways and Molecular Mechanisms
The distinct therapeutic and side-effect profiles of D1-like and D2-like dopamine agonists stem from their engagement with different signaling cascades.
D1 Receptor Signaling Pathway
Activation of the D1 receptor primarily couples to the Gsα/olfactory (Gαs/olf) G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade through Protein Kinase A (PKA).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of D1-like dopamine agonists.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to study the motor effects of anti-parkinsonian drugs.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to create a model of Parkinson's disease for evaluating the efficacy of dopamine agonists.
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the medial forebrain bundle (a common target for 6-OHDA injection).
-
6-OHDA Injection: Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target brain region using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration. Allow the animals to recover for at least two weeks to allow for the full development of the lesion.
-
Behavioral Testing (Rotational Behavior): To assess the efficacy of a test compound, administer a dopamine agonist (e.g., apomorphine (B128758) or the test compound) and place the rat in a circular arena. The number of contralateral (away from the lesioned side) rotations is counted over a specified period (e.g., 90 minutes). A significant increase in contralateral rotations is indicative of a therapeutic effect.[8]
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel D1 receptor agonist.
Conclusion
The assessment of the long-term effects of this compound is constrained by its limited clinical development. Preclinical evidence in animal models suggests that this compound and other selective D1 receptor full agonists can produce significant anti-parkinsonian and pro-cognitive effects.[1][5] However, the unfavorable pharmacokinetic profile of this compound has prevented the acquisition of robust long-term human data.[2][3][4]
In comparison, D2-like receptor agonists, while effective for the symptomatic treatment of Parkinson's disease and offering advantages over levodopa in terms of delaying motor complications, are associated with a distinct set of long-term adverse effects, including impulse control disorders and daytime somnolence.[9][10][11]
Future research into D1 receptor agonists with improved pharmacokinetic properties is warranted to fully elucidate their long-term therapeutic potential and to provide a clearer comparison with established dopamine-based therapies. The development of orally bioavailable D1 agonists with a longer duration of action, such as doxanthrine, may pave the way for the necessary long-term clinical trials to definitively assess their efficacy and safety profile in human populations.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the D₁ dopamine full agonists, this compound and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term studies of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrexidine's Cognitive Effects: A Comparative Analysis of Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Dihydrexidine (B1670578) (DHX), a full and selective dopamine (B1211576) D1 receptor agonist, has been a subject of interest for its potential cognitive-enhancing effects. This guide provides a comparative overview of key replication studies investigating these effects, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. While direct head-to-head comparative studies with a broad range of cognitive enhancers are limited, this guide synthesizes available data to offer valuable insights for the research and drug development community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's cognitive and neurochemical effects.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Species | Model | Cognitive Domain | This compound Dose | Key Finding | Comparator(s) | Comparator Finding |
| Rat | Scopolamine-induced amnesia | Learning and Memory | 0.3 mg/kg (I.P.) | Significantly improved performance in a passive avoidance task.[1][2] | Scopolamine | Induced amnesia |
| Rat | Normal | Neurochemical | 3 and 10 mg/kg (I.P.) | ~50% increase in striatal acetylcholine (B1216132) release.[2][3] | SCH23390 (0.3 mg/kg) | Blocked the this compound-induced increase in acetylcholine.[2][3] |
| Rat | Normal | Neurochemical | 10 mg/kg (I.P.) | ~200% increase in frontal cortex acetylcholine release.[2][3] | SCH23390 (0.3 mg/kg) | Blocked the this compound-induced increase in acetylcholine.[2][3] |
| Monkey (aged) | Aged | Spatial Working Memory | Not specified | Markedly improved cognitive performance in a delayed-response task.[4] | - | - |
| Monkey (MPTP-treated) | MPTP-induced cognitive deficit | Delayed Response | Dose-dependent | Dose-dependent improvement in task performance.[5] | SCH-23390 | Blocked the this compound-induced improvement.[5] |
Table 2: Clinical Studies of this compound (DAR-0100A) in Humans
| Population | Condition | Cognitive Domain | This compound Dose | Key Finding | Comparator(s) | Comparator Finding |
| Patients with Schizophrenia | Schizophrenia | Working Memory | 20 mg (S.C.) | No significant effect on delayed neuropsychological performance.[6] | Placebo | - |
| Patients with Schizophrenia | Schizophrenia | Verbal Learning | Not specified | Trend for improvements on the Controlled Oral Word Association Test and the Hopkins Verbal Learning Test.[7] | Placebo | - |
| Patients with Schizotypal Personality Disorder | Schizotypal Personality Disorder | Verbal Working Memory | 15 mg (I.V.) | Significantly improved Paced Auditory Serial Addition Test (PASAT) performance (Cohen's d=1.14).[8] | Placebo | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Passive Avoidance Test in Rats
This task assesses long-term memory based on fear conditioning.[9]
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.[9][10]
-
Acquisition Phase: The rat is placed in the lit compartment. Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.[9]
-
Retention Test: Typically 24 hours later, the rat is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[9]
-
Drug Administration: In the study by Steele et al. (1997), this compound (0.3 mg/kg, I.P.) was administered to rats with scopolamine-induced amnesia to assess its ability to reverse the memory deficit.[1][2]
Delayed Response Task in Monkeys
This task is a measure of spatial working memory, which is dependent on the prefrontal cortex.
-
Apparatus: A Wisconsin General Testing Apparatus with two food wells.[4]
-
Procedure: The monkey observes one of the two wells being baited with a food reward. An opaque screen is then lowered for a variable delay period. After the delay, the screen is raised, and the monkey is allowed to choose a well.[4]
-
Measurement: A correct response is choosing the baited well. The percentage of correct responses over a series of trials is the primary measure of performance.[4]
-
Drug Administration: this compound was administered to assess its effects on the performance of aged or MPTP-treated monkeys with cognitive deficits.[5]
Signaling Pathways and Experimental Workflows
The cognitive effects of this compound are mediated through its action on the dopamine D1 receptor, which can trigger multiple intracellular signaling cascades.
Dopamine D1 Receptor Signaling Pathway
This compound, as a full D1 receptor agonist, primarily activates G-protein-dependent pathways, leading to the production of cyclic AMP (cAMP). However, D1 receptor signaling is complex and can also involve G-protein-independent pathways, such as those mediated by β-arrestin.[11][12][13]
Experimental Workflow: Preclinical Assessment of a Novel D1 Agonist
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel D1 agonist's cognitive effects, based on the methodologies described in the reviewed literature.
References
- 1. D1 agonist this compound releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 agonist this compound releases acetylcholine and improves cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The D1 Agonist this compound Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]
- 4. jneurosci.org [jneurosci.org]
- 5. Effects of this compound, a full dopamine D-1 receptor agonist, on delayed response performance in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single 20 mg dose of this compound (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the D1 dopamine receptor agonist this compound (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. nbtltd.com [nbtltd.com]
- 11. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 13. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Dihydrexidine: A Comprehensive Guide to Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This document provides essential, immediate safety and logistical information for the proper disposal of dihydrexidine (B1670578), a potent and selective D1-like dopamine (B1211576) receptor agonist. Adherence to these procedures is vital for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal. Avoid contact with strong acids, alkalis, and oxidizing or reducing agents, as these are incompatible with this compound.
II. This compound Waste Categorization
This compound and its containers should be treated as chemical waste. Based on available Safety Data Sheets (SDS), this compound hydrochloride is not classified as a hazardous substance; however, it is crucial to prevent its release into the environment. Therefore, it should not be disposed of down the drain or in regular trash without appropriate treatment.
III. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Collection of this compound Waste
-
Solid Waste: Collect un-used or expired this compound powder, contaminated PPE (gloves, weighing papers, etc.), and any spill cleanup materials in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Note the composition of the solvent on the label.
Step 2: Preparation for Disposal (Small Quantities) For small residual quantities of this compound, such as those remaining in empty vials or on contaminated labware, the following procedure can be used prior to disposal.
-
Decontamination of Glassware: Rinse the contaminated glassware or container three times with a suitable solvent in which this compound is soluble, such as water or DMSO.
-
Collection of Rinsate: Collect the solvent rinsate in a designated liquid waste container.
-
Disposal of Cleaned Glassware: Once decontaminated, the glassware can be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass waste.
Step 3: Disposal of this compound Waste Containers
-
Option 1: Licensed Waste Disposal Service (Recommended) The most secure and compliant method for disposing of this compound waste is to use a licensed chemical waste disposal service.
-
Ensure all waste containers are properly labeled with the contents ("this compound Waste," including solvents if applicable) and sealed.
-
Store the waste containers in a designated, secure area until collection by the disposal service.
-
Follow all institutional and local regulations for the handover of chemical waste.
-
-
Option 2: In-Lab Inactivation (Use with Caution) While no specific, validated inactivation protocol for this compound is readily available in the provided search results, general principles of chemical degradation for similar compounds can be applied with extreme caution and on a small scale. This should only be performed by trained personnel in a controlled laboratory environment.
Given its incompatibility with strong oxidizing agents, a potential, though not explicitly documented, method for degradation could involve treatment with an oxidizing agent. However, without specific experimental validation, this is not a recommended standard procedure.
-
Option 3: Disposal in Household Trash (For Non-regulated, Trace Amounts ONLY) In the absence of a take-back program and for non-regulated, trace amounts, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide guidance for disposing of unused medicines in household trash.[1][2][3] This method should be considered a last resort for trace laboratory waste and may not be compliant with all institutional or local regulations.
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[1][2] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealable bag or container to prevent it from leaking.[1][2]
-
Dispose of the sealed container in the household trash.
-
IV. Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound hydrochloride, which is crucial for preparing solutions and for decontamination procedures.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 3.04 | 10 |
| DMSO | 15.19 | 50 |
Data sourced from supplier technical data sheets.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
- 1. This compound hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. A single 20 mg dose of this compound (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Personal protective equipment for handling Dihydrexidine
When working with Dihydrexidine, a potent and selective full agonist for D1-like dopamine (B1211576) receptors, ensuring the safety of all laboratory personnel is paramount.[1][2] While the Safety Data Sheet (SDS) for this compound hydrochloride indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure risk and ensure a safe working environment.[3] This guide provides comprehensive, step-by-step procedures for handling, emergency response, and disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to be worn at all times when handling this compound to prevent accidental contact.[3]
| Protection Type | Specific Equipment | Purpose & Notes |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, aerosols, and splashes.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. It is good practice to wear two pairs of gloves when handling potent compounds.[6] Gloves should be changed immediately if contaminated, torn, or punctured.[6] |
| Body Protection | Impervious clothing / Laboratory coat | Protects skin from contamination.[3] A disposable gown with a solid front and tight-fitting cuffs offers enhanced protection.[5][6] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended, especially when handling the solid form where dust or aerosols may be generated.[3][4] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended.
-
Safety Stations: Ensure an eye-wash station and a safety shower are readily accessible in the immediate work area.[3]
Standard Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning work.[3]
-
Avoid contact with eyes, skin, and clothing.[7]
-
Do not breathe in dust, vapors, or mist.[3]
-
Prohibit eating, drinking, and smoking in the laboratory area.[6]
-
Keep the compound away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[3] Separate eyelids to ensure adequate flushing. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water.[3] Call a physician.[3] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
| Ingestion | Wash out the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[3] |
Spill and Disposal Plan
A clear and practiced response plan is essential for managing accidental spills.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the full recommended personal protective equipment, including respiratory protection.[3]
-
Contain: Prevent further leakage or spillage. Keep the material away from drains and water courses.[3]
-
Clean-Up:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[3]
-
Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed container and dispose of it as hazardous waste according to institutional and local government regulations.[3][8]
Waste Disposal:
-
Unused this compound and contaminated waste must be disposed of through an approved waste disposal plant.[8]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not allow the chemical to enter drains or the environment.[3][7] For small quantities of expired or unused medicine in a non-laboratory setting, the FDA suggests mixing it with an unappealing substance (e.g., dirt, cat litter), placing it in a sealed plastic bag, and disposing of it in the household trash, but this may not be appropriate for a research setting.[9] Always defer to your institution's hazardous waste disposal procedures.
Caption: Workflow for responding to a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
